3,5-Dichloropyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQWIYRLMNGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938118 | |
| Record name | 3,5-Dichloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-71-6, 17228-70-5 | |
| Record name | 3,5-Dichloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloropyridin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dichloro-4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloropyridin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropyridin-4-ol. This halogenated pyridine derivative is a key intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. This document consolidates available data on its chemical and physical characteristics, provides an illustrative synthetic pathway, and discusses its relevance in drug discovery, particularly as a precursor to the key intermediate for the synthesis of a known PDE4 inhibitor.
Chemical Identity and Physical Properties
This compound, also known by its synonyms 3,5-Dichloro-4-pyridinol and 3,5-Dichloro-4-pyridinone, is a solid crystalline compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Due to keto-enol tautomerism, it can exist in both the pyridinol and pyridinone forms.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17228-70-5 |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Appearance | Yellow to brown crystalline powder or white to orange to green powder to crystal |
| Melting Point | >340 °C |
| Boiling Point (Predicted) | 242.6 ± 40.0 °C at 760 mmHg |
| Flash Point (Predicted) | 145.8 ± 26.5 °C |
| SMILES | OC1=C(Cl)C=NC=C1Cl |
| InChI | InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2,9H |
Solubility:
-
Sparingly soluble in water.
-
Expected to be soluble in various organic solvents, though specific quantitative data is limited.
Synthesis and Characterization
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway for this compound.
Characterization:
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.
Experimental Protocols for Characterization (General):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) would be prepared. The spectrum would be expected to show a signal for the hydroxyl proton and signals for the two aromatic protons on the pyridine ring.
-
13C NMR: A proton-decoupled 13C NMR spectrum would reveal the number of unique carbon environments. Signals for the carbon atoms bearing the chlorine, hydroxyl, and nitrogen atoms would be observed at characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
The sample would be analyzed as a solid (e.g., using a KBr pellet or ATR). The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the pyridine ring would also be present.
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry could be used. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio). Fragmentation patterns would likely involve the loss of chlorine and/or the hydroxyl group.
-
Role in Drug Development: A Precursor to a Key Intermediate
This compound is a precursor to 4-amino-3,5-dichloropyridine, a critical intermediate in the synthesis of Roflumilast [1][2]. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][3].
Signaling Pathway Implication:
The end-product, Roflumilast, exerts its therapeutic effect by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response characteristic of COPD[1][3].
Caption: Roflumilast synthesis from this compound and its mechanism of action.
Logical Relationship of Information
The information presented in this guide follows a logical progression, starting from the fundamental chemical and physical properties of this compound, moving to its synthesis and characterization, and culminating in its application in drug development.
Caption: Logical flow of information in this technical guide.
Conclusion
This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its role as a precursor to the key intermediate for the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and developers working with this and related compounds.
References
3,5-Dichloropyridin-4-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloropyridin-4-ol (CAS Number: 17228-70-5), a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and explores its biological activities, with a focus on its role as a scaffold for enzyme inhibitors.
Core Compound Properties
This compound, also known by its synonyms 3,5-Dichloro-4-hydroxypyridine and 3,5-Dichloro-4-pyridinol, is a stable heterocyclic compound.[1][2][3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 17228-70-5 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to yellow or brown crystalline powder | [1][3] |
| Melting Point | >340 °C | [1] |
| Boiling Point | 242.6 ± 40.0 °C (Predicted) | [1] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 145.8 ± 26.5 °C | [1] |
| pKa | 5.26 ± 0.23 (Predicted) | |
| Storage Temperature | 0-8 °C | [1] |
Synthesis Protocol
Reaction: Electrophilic chlorination of 4-hydroxypyridine.
Materials:
-
4-hydroxypyridine
-
A suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)
-
An appropriate solvent (e.g., acetonitrile or a chlorinated solvent)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 4-hydroxypyridine in the chosen solvent.
-
With vigorous stirring, add the chlorinating agent portion-wise to the solution. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield pure this compound.
Note: This is a generalized protocol. Reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for yield and purity.
Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant biological activity, particularly as enzyme inhibitors. The core structure serves as a valuable scaffold for the development of potent and selective therapeutic agents.
One of the most notable applications is in the development of Phosphodiesterase 4 (PDE4) inhibitors . A derivative, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism is particularly relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The signaling pathway affected by PDE4 inhibition is illustrated below:
References
Spectroscopic Characterization of 3,5-Dichloropyridin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 3,5-Dichloropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds, namely 3,5-dichloropyridine and 4-hydroxypyridine. This guide also presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3,5-dichloropyridine and the influence of a hydroxyl group on the pyridine ring, as observed in the spectra of 4-hydroxypyridine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a single signal. The hydroxyl proton will also produce a signal, the chemical shift of which can be concentration and solvent dependent.
| Parameter | Predicted Value (in CDCl₃) | Notes |
| Chemical Shift (δ) H-2, H-6 | ~ 8.2 ppm | Singlet, deshielded by the electronegative nitrogen and chlorine atoms. |
| Chemical Shift (δ) O-H | Variable | Broad singlet, chemical shift is dependent on solvent and concentration. |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The carbon atoms at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4, bonded to the hydroxyl group, will be significantly deshielded.
| Parameter | Predicted Value (in CDCl₃) | Notes |
| Chemical Shift (δ) C-2, C-6 | ~ 145 ppm | Deshielded by the adjacent nitrogen atom. |
| Chemical Shift (δ) C-3, C-5 | ~ 125 ppm | Deshielded by the attached chlorine atoms. |
| Chemical Shift (δ) C-4 | ~ 155 ppm | Deshielded by the attached hydroxyl group. |
Table 2: Predicted ¹³C NMR Data for this compound.
Predicted IR Spectral Data
The infrared spectrum will provide information about the functional groups present in the molecule. Key diagnostic peaks are expected for the O-H, C=N, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch | Broad, Strong |
| 1600-1550 | C=N stretch (pyridine ring) | Medium |
| 1500-1400 | C=C stretch (pyridine ring) | Medium |
| 800-600 | C-Cl stretch | Strong |
Table 3: Predicted IR Data for this compound.
Predicted Mass Spectrometry Data
The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
| Parameter | Predicted Value | Notes |
| Molecular Ion (M⁺) | m/z 163 | Corresponding to the molecular weight of the compound. |
| Isotopic Peaks | M, M+2, M+4 | Approximate ratio of 9:6:1, characteristic of two chlorine atoms. |
Table 4: Predicted Mass Spectrometry Data for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are suitable for the analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.[1]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
-
Transfer the solution to a standard 5 mm NMR tube.[1]
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the free induction decay (FID) with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[3]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]
-
Process the FID and present the spectrum in a similar manner to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI source).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.[6]
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]
-
The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8][9]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][8][9]
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the general process of spectroscopic analysis.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Physicochemical Landscape of 3,5-Dichloropyridin-4-ol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide addresses the critical physicochemical properties of 3,5-Dichloropyridin-4-ol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative data, this document provides a comprehensive framework of experimental protocols to determine the solubility and stability of this molecule. By equipping researchers with detailed methodologies, this guide aims to facilitate informed decision-making in formulation, process development, and regulatory submissions.
Introduction
This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application. Solubility influences bioavailability, formulation strategies, and purification processes, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. This guide outlines the necessary experimental procedures to generate these vital datasets.
Physicochemical Properties
A precise understanding of the molecule's intrinsic properties is the foundation for designing robust solubility and stability studies. While experimental data is sparse, computational methods can provide valuable estimates for properties such as pKa and logP, which govern the compound's behavior in different environments.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| pKa (acidic) | 6.0 - 7.0 | Influences solubility in aqueous media at different pH values. The pyridinolic proton is weakly acidic. |
| pKa (basic) | 1.0 - 2.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro substituents. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
Note: These values are estimations from computational models and should be experimentally verified.
Solubility Profile
Currently, there is a lack of published quantitative solubility data for this compound in various solvents. The following tables are presented as templates for researchers to populate with experimentally determined values.
Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | ||
| Phosphate Buffer (pH 5.0) | ~80 | ||
| Phosphate Buffer (pH 7.4) | ~80 | ||
| Phosphate Buffer (pH 9.0) | ~80 | ||
| Methanol | 32.7 | ||
| Ethanol | 24.6 | ||
| Isopropanol | 18.2 | ||
| Acetonitrile | 37.5 | ||
| Acetone | 20.7 | ||
| Dichloromethane | 8.9 | ||
| Ethyl Acetate | 6.0 | ||
| Tetrahydrofuran | 7.6 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 |
Table 3: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System | pH | Kinetic Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | Nephelometry | |
| Simulated Gastric Fluid (SGF) | 1.2 | Nephelometry | |
| Simulated Intestinal Fluid (FaSSIF) | 6.5 | Nephelometry |
Stability Profile
The stability of this compound under various stress conditions is a critical parameter. Forced degradation studies are essential to identify potential degradation products and pathways.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time Points | % Recovery of Parent Compound | No. of Degradants | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0, 2, 6, 12, 24 h | |||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0, 2, 6, 12, 24 h | |||
| Oxidative (3% H₂O₂, RT) | 0, 2, 6, 12, 24 h | |||
| Thermal (80°C, solid state) | 0, 1, 3, 7 days | |||
| Photolytic (ICH Q1B) | 0, 1.2 million lux hours, 200 watt hours/m² |
Experimental Protocols
Detailed methodologies are provided below for the determination of solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
0.22 µm syringe filters (chemically compatible with the solvent)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
Calculate the solubility, taking into account the dilution factor.
Kinetic Solubility Determination (Nephelometry)
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Nephelometer (plate reader with light scattering capabilities)
-
Multichannel pipette
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO solutions of the compound to the corresponding wells of the plate containing the aqueous buffer.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the light scattering (turbidity) in each well using a nephelometer.
-
The kinetic solubility is defined as the concentration at which a significant increase in the nephelometric signal is observed, indicating the formation of a precipitate.
Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the sample solution in a stability chamber at 80°C.
-
Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.
-
Sampling and Analysis: At specified time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize before analysis. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility and stability of this compound. While published data is currently limited, the detailed protocols and methodologies presented herein empower researchers to generate the necessary data to advance their research and development activities. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for the successful application of this promising compound.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridin-4-ol: Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridin-4-ol, also known as 3,5-dichloro-4-pyridone, is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. Its unique structural motif serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, starting materials, and detailed experimental methodologies. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this important building block.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most prominent and practical routes involve the transformation of readily available pyridine derivatives. These strategies primarily include:
-
Diazotization and Hydrolysis of 4-Amino-3,5-dichloropyridine: This is a classic and effective method for introducing a hydroxyl group onto the pyridine ring at the 4-position.
-
Chlorination of 4-Pyridone: Direct chlorination of the 4-pyridone scaffold offers a straightforward approach to the target molecule.
-
Reductive Dechlorination of Polychlorinated Pyridines: This method involves the selective removal of chlorine atoms from more highly chlorinated pyridine precursors to yield 3,5-dichloropyridine, a key intermediate that can be further functionalized.
This guide will delve into the specifics of each of these routes, providing detailed experimental protocols and quantitative data where available.
Synthesis Route 1: From 4-Aminopyridine via Diazotization
This route commences with the chlorination of 4-aminopyridine to produce the key intermediate, 4-amino-3,5-dichloropyridine. This intermediate is then converted to this compound via a diazotization reaction followed by hydrolysis.
Step 1: Synthesis of 4-Amino-3,5-dichloropyridine
A common method for the synthesis of 4-amino-3,5-dichloropyridine involves the direct chlorination of 4-aminopyridine.
Experimental Protocol:
A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid. To this stirred solution, a hydrogen peroxide solution is added dropwise. After the reaction is complete, the mixture is cooled and basified, leading to the precipitation of the desired product. The precipitate is then filtered to yield 4-amino-3,5-dichloropyridine.[1]
| Starting Material | Reagents | Key Conditions | Product | Yield | Melting Point |
| 4-Aminopyridine | Concentrated HCl, H₂O₂ | Dropwise addition of H₂O₂, followed by cooling and basification | 4-Amino-3,5-dichloropyridine | Not specified | 162-164°C |
Step 2: Synthesis of this compound via Diazotization and Hydrolysis
The conversion of 4-amino-3,5-dichloropyridine to this compound is achieved through the formation of a diazonium salt, which is subsequently hydrolyzed.
Experimental Protocol:
Logical Workflow for Diazotization and Hydrolysis:
Caption: Diazotization of 4-amino-3,5-dichloropyridine.
Synthesis Route 2: Chlorination of 4-Pyridone
A more direct approach involves the chlorination of 4-pyridone. However, controlling the regioselectivity of the chlorination to obtain the desired 3,5-dichloro isomer can be challenging.
Conceptual Workflow:
This method would involve treating 4-pyridone with a suitable chlorinating agent under optimized reaction conditions to favor the formation of the 3,5-dichloro derivative.
Synthesis Route 3: From Polychlorinated Pyridines
This route focuses on the synthesis of the key precursor, 3,5-dichloropyridine, from more highly chlorinated pyridines. 3,5-dichloropyridine can then potentially be converted to this compound, for instance, via its N-oxide.
Synthesis of 3,5-Dichloropyridine
The preparation of 3,5-dichloropyridine can be achieved by the reductive dechlorination of various polychlorinated pyridines using zinc metal in the presence of an acidic compound.[2]
Experimental Protocols:
-
From 2,3,5-Trichloropyridine: 2,3,5-Trichloropyridine (3.6g) is added to a flask containing water (9.0ml) and acetic acid (2.0ml). Zinc metal powder (2.5g) is then added, and the mixture is heated to 95°C.[3]
-
From 2,3,4,5,6-Pentachloropyridine: A mixture of 2,3,4,5,6-pentachloropyridine, zinc, and acetic acid is heated. Upon completion, the product is isolated by steam distillation.[2]
| Starting Material | Reagents | Temperature (°C) | Product | Reported Yield |
| 2,3,5-Trichloropyridine | Zn, Acetic Acid, Water | 95 | 3,5-Dichloropyridine | 87.3% |
| 2,3,4,5,6-Pentachloropyridine | Zn, Acetic Acid | Not specified | 3,5-Dichloropyridine | 65% |
Synthesis Pathway from Polychlorinated Pyridines:
Caption: Synthesis of 3,5-dichloropyridine.
Conclusion
The synthesis of this compound is achievable through several synthetic pathways, with the diazotization of 4-amino-3,5-dichloropyridine being a particularly promising route. The precursors for this synthesis are accessible through well-established chlorination and reductive dechlorination reactions of pyridine derivatives. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for the preparation of this important molecule. Further optimization of the reaction conditions for the diazotization and hydrolysis of 4-amino-3,5-dichloropyridine would be a valuable contribution to the field, enabling more efficient access to this versatile building block for drug discovery and development.
References
The Diverse Biological Activities of Dichloropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dichloropyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of the chlorine atoms on the pyridine ring, coupled with further substitutions, allows for the fine-tuning of their pharmacological and physiological effects. This technical guide provides an in-depth overview of the significant biological activities of dichloropyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.
Anticancer Activity
Dichloropyridine derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various dichloropyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Diarylpyridine Derivatives | 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, SGC-7901 | 0.015 - 0.028 | [1] |
| 3-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, SGC-7901 | 0.012 - 0.021 | [1] | |
| Tetralin-based Pyridine Derivatives | Chalcone derivative with 2,6-dichlorobenzaldehyde | Hela, MCF7 | 3.5 µg/mL, 4.5 µg/mL | [2] |
| 3,5-Dicyanopyridine Derivatives | Various 2-amino-4-aryl-6-dialkylamino derivatives | Various human cancer cell lines | Effective at 10⁻⁶ to 10⁻⁸ M | [3] |
| 2,4,6-Trisubstituted Pyridine Derivatives | Thiazole, pyrazole, and triazole substituted pyridines | Various cancer cell lines | Micromolar to nanomolar range | [4] |
| Nicotinonitrile Derivatives | 2-chloropyridone and 2-hydrazinyl nicotinonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | 16 - 422 nM (for most active compound) | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism by which certain dichloropyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichloropyridine derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichloropyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity
Dichloropyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for various dichloropyridine derivatives against selected microbial strains.
| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 1,4-Dihydropyridine Derivatives | C2-substituted 1,4-dihydropyridine | Mycobacterium smegmatis | 9 | [6] |
| Staphylococcus aureus | 25 | [6] | ||
| Escherichia coli | 100 | [6] | ||
| N-alkylated Pyridine Salts | Pyridine-based organic salts | Staphylococcus aureus | 56 (inhibition %) | [7] |
| Escherichia coli | 55 (inhibition %) | [7] | ||
| Isonicotinic Acid Hydrazide Derivatives | Derivatives with Br, OCH₃, and Cl groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [7] |
Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition
A key mechanism of antifungal action for some dichloropyridine derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Dichloropyridine derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum suspension of the microorganism standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the dichloropyridine derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.
Herbicidal Activity
Certain dichloropyridine derivatives, particularly pyridine carboxylic acids, are potent herbicides. They act as synthetic auxins, disrupting normal plant growth processes and leading to plant death.
Quantitative Herbicidal Activity Data
The effective dose that causes a 50% reduction in plant growth (ED50) is a common metric for herbicide efficacy.
| Herbicide (Dichloropyridine-based) | Target Plant | ED50 (g ae ha⁻¹) | Reference(s) |
| Clopyralid | Canola, Squash, Okra | Less active than other tested herbicides | [8] |
| Aminopyralid | Squash, Okra | 21.1, 10.3 | [8] |
| Triclopyr | Canola, Squash, Okra | 37.3, 7.8, 88.2 | [8] |
| Picloram | Squash | 23.3 | [8] |
Mechanism of Action: Synthetic Auxin Herbicides
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they cause an uncontrolled and disorganized growth response, leading to epinasty, stem twisting, and ultimately, plant death. This is mediated through the TIR1/AFB auxin receptor pathway, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent over-expression of auxin-responsive genes.
Other Notable Biological Activities
Antiviral Activity
Certain dichloropyridine derivatives have shown potent antiviral activity. For instance, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are effective against rhinoviruses with median plaque 50% inhibitory concentrations (IC50) as low as 0.006 µg/mL.[9][10] However, some simple 4-amino-2,6-dichloropyrimidine derivatives have been found to be inactive against a broad panel of viruses.[11]
Experimental Protocol: Plaque Reduction Assay This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. A detailed protocol involves infecting a confluent cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound. After an incubation period under a semi-solid overlay to restrict virus spread, the cells are fixed and stained to visualize and count the plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12][13]
Insecticidal Activity
Derivatives of 1,1-dichloropropene bearing a pyridine ring have been investigated as insecticides. Some of these compounds have shown good insecticidal activity against pests like Prodenia litura.[14][15] Further studies have identified promising candidates with better control effects against diamondback moths than existing insecticides.[15]
Experimental Protocol: Insecticidal Bioassay A common method involves the application of the test compound to the diet or directly onto the target insect larvae. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Dose-response curves are then generated to determine the lethal concentration (LC50) or lethal dose (LD50) of the compound.[16][17]
Conclusion
Dichloropyridine derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and herbicidal agents is well-documented, with ongoing research continuing to uncover new therapeutic and agricultural applications. The ability to systematically modify the dichloropyridine scaffold allows for the optimization of activity and selectivity, making it a key area of focus for drug discovery and development professionals. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the potential of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 9. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
The Rise of Substituted Pyridinols: A Technical Guide to Their Discovery and Medicinal Chemistry
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and medicinal chemistry of substituted pyridinols has been released. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, providing a thorough examination of this important class of compounds. The guide includes a historical overview, detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways.
Substituted pyridinols, and their tautomeric pyridone counterparts, represent a cornerstone in modern medicinal chemistry. Their versatile scaffold has been instrumental in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide traces the evolution of substituted pyridinols from their early discovery to their current prominence in drug discovery pipelines.
A Journey Through Time: The History of Substituted Pyridinols
The journey of pyridinols in medicinal chemistry is a testament to the continuous evolution of organic and medicinal chemistry. While the pyridine ring was first isolated in the 19th century, the systematic exploration of its hydroxylated derivatives, or pyridinols, for therapeutic purposes gained significant momentum in the 20th century. Early research focused on understanding the tautomeric equilibrium between the pyridinol and pyridone forms, a key feature that governs their biological activity and physicochemical properties.
Key milestones in the history of substituted pyridinols include:
-
Early 20th Century: Initial synthesis and characterization of the basic pyridinol scaffold.
-
Mid-20th Century: Discovery of the biological activities of simple substituted pyridinols, paving the way for more complex derivatives.
-
Late 20th Century: The advent of rational drug design and high-throughput screening led to the identification of numerous pyridinol-based compounds with potent and selective activities against various therapeutic targets. This era saw the development of pyridinol-containing drugs for a range of diseases.
-
21st Century: Continued innovation in synthetic methodologies and a deeper understanding of disease biology have further expanded the therapeutic potential of substituted pyridinols, with new derivatives constantly entering clinical trials.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of substituted pyridinols is underpinned by their specific interactions with biological targets. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. This section summarizes key quantitative data for various substituted pyridinol derivatives across different therapeutic areas.
Anticancer Activity
Substituted pyridinols have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| P1 | 2-amino-3-cyano-4-phenyl-6-(4-methoxyphenyl) | MCF-7 | 3.58 | [1] |
| P2 | 2-amino-3-cyano-4-phenyl-6-(4-chlorophenyl) | PC-3 | 3.60 | [1] |
| P3 | 2-amino-3-cyano-4-(furan-2-yl)-6-phenyl | PIM-1 Kinase | 0.0212 | [1] |
| P4 | 2-amino-3-cyano-4-(thiophen-2-yl)-6-phenyl | PIM-1 Kinase | 0.0189 | [1] |
| P5 | Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted amidino | SW620 (Colon Carcinoma) | 0.4 | [2] |
| P6 | Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl amidino | SW620 (Colon Carcinoma) | 0.7 | [2] |
| P7 | Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl | HeLa, HepG2, SW620 | 1.8 - 3.2 | [2] |
Kinase Inhibition
The pyridinol scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| K1 | R7 cyclohexyl-substituted amlexanox analog | TBK1 | 210 | [3] |
| K2 | R7 cyclohexyl-substituted amlexanox analog | IKKε | >10000 | [3] |
| K3 | Pyridine-2,4-dicarboxylic acid | JMJD2E | 1400 | [4] |
| K4 | 3-(2-aminophenylamino)pyridine-2,4-dicarboxylic acid | JMJD2E | 600 | [4] |
Neuronal Receptor Binding Affinity
Substituted pyridinols have also been explored for their activity on neuronal receptors, showing potential for the treatment of neurological disorders.
| Compound ID | Substitution Pattern | Target Receptor | Ki (nM) | Reference |
| N1 | 5-phenyl substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analog | Neuronal Nicotinic Acetylcholine Receptor | 0.055 | |
| N2 | 5-(4-chlorophenyl) substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analog | Neuronal Nicotinic Acetylcholine Receptor | 0.69 |
Experimental Protocols
To facilitate further research and development in this area, this guide provides detailed experimental protocols for the synthesis and evaluation of substituted pyridinols.
General Synthesis of 2-Amino-3-cyano-substituted Pyridinols
This protocol describes a common method for the synthesis of multisubstituted pyridinols via a one-pot, three-component reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure substituted pyridinol.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of substituted pyridinols against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Substituted pyridinol compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the substituted pyridinol compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The therapeutic effects of substituted pyridinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Pim-1 Kinase Inhibition Pathway
Several substituted pyridinols have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a critical role in cell survival and proliferation.
Caption: Inhibition of Pim-1 kinase by substituted pyridinols disrupts the phosphorylation of Bad, leading to apoptosis.
General Workflow for Synthesis and Biological Evaluation
The development of novel substituted pyridinol-based drugs follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of substituted pyridinol-based therapeutic agents.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of substituted pyridinols as novel therapeutic agents. The comprehensive data and detailed protocols within are intended to accelerate research and innovation in this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3,5-Dichloropyridine Derivatives in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly dichlorinated pyridines, serve as versatile chemical intermediates in the synthesis of a wide array of pharmaceutical agents. Among these, the 3,5-dichloropyridine framework is of significant interest. This technical guide provides an in-depth overview of key 3,5-dichloropyridine-based intermediates, with a particular focus on 4-Amino-3,5-dichloropyridine, detailing their synthesis, chemical properties, and critical applications in drug development.
Core Intermediates: Properties and Specifications
The utility of 3,5-dichloropyridine and its derivatives as intermediates stems from their specific physicochemical properties, which are crucial for their successful integration into multi-step synthetic processes.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3,5-Dichloropyridine | 2457-47-8 | C₅H₃Cl₂N | 147.99 | 65-67 | - | Solid |
| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.005 | 158-162 | 250.8 | White needle crystal |
| (3,5-Dichloropyridin-4-yl)methanol | 159783-46-7 | C₆H₅Cl₂NO | 178.01 | - | - | - |
| 3,5-Dichloropyridine-4-acetic acid | - | C₇H₅Cl₂NO₂ | 206.03 | - | - | - |
Synthesis of Key 3,5-Dichloropyridine Intermediates
The synthetic routes to these intermediates are well-established, ensuring a consistent supply for pharmaceutical manufacturing.
Synthesis of 3,5-Dichloropyridine
One process for preparing 3,5-dichloropyridine involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.[1] A two-step process has also been described, starting with the reaction of acrylonitrile and anhydrous chloral to form 2,3,5-trichloropyridine, which is then reacted with zinc metal to yield 3,5-dichloropyridine.[1]
Synthesis of 4-Amino-3,5-dichloropyridine
A common method for the synthesis of 4-Amino-3,5-dichloropyridine starts from 4-aminopyridine. The process involves dissolving 4-aminopyridine in concentrated hydrochloric acid, followed by the dropwise addition of hydrogen peroxide solution. After cooling and basification, the resulting precipitate of 4-amino-3,5-dichloropyridine is filtered off.[2]
Caption: Synthesis workflow for 4-Amino-3,5-dichloropyridine.
The Role of 3,5-Dichloropyridine Derivatives as Chemical Intermediates
The strategic importance of these compounds lies in their ability to serve as building blocks for more complex, biologically active molecules.
Intermediate for Roflumilast
4-Amino-3,5-dichloropyridine is a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD).[3] The presence of the dichloro-substituted pyridine ring is a key structural feature of Roflumilast.
Caption: Role of 4-Amino-3,5-dichloropyridine in Roflumilast synthesis.
Precursor for FGFR Inhibitors
The 3,5-dichloropyridin-4-yl moiety has been incorporated into the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For instance, a series of benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles have shown significant inhibitory activity against FGFRs, which are attractive targets in oncology.[4]
Synthesis of P2X7 Receptor Antagonists
3,5-Dichloropyridine itself is a drug intermediate used to synthesize P2X7 receptor antagonists.[5] The structure-activity relationships of 3,5-dichloropyridine derivatives have been optimized to develop novel antagonists for this receptor, which is implicated in inflammatory processes.[5]
Other Derivatives and Applications
-
(3,5-Dichloropyridin-4-yl)methanol and 3,5-Dichloropyridine-4-acetic acid are other examples of drug intermediates derived from the 3,5-dichloropyridine core, highlighting the versatility of this chemical scaffold.[6][7]
-
Derivatives of 4-Amino-3,5-dichloropyridine have shown potential antimicrobial and anti-cancer activities.[8]
Experimental Protocols
Synthesis of 4-Amino-3,5-dichloropyridine[2]
Materials:
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Hydrogen Peroxide Solution
-
Appropriate base for basification (e.g., sodium hydroxide solution)
-
Reaction flask with stirrer
-
Cooling bath
Procedure:
-
In a suitable reaction flask, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.
-
Cool the reaction mixture.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred mixture, maintaining a controlled temperature.
-
After the addition is complete, continue to stir the reaction mass for a specified period.
-
Cool the reaction mass and carefully basify it to precipitate the product.
-
Filter the resulting precipitate.
-
Wash the filtered solid with water and dry to obtain 4-amino-3,5-dichloropyridine.
Conclusion
3,5-Dichloropyridine and its derivatives, particularly 4-Amino-3,5-dichloropyridine, are indispensable intermediates in the pharmaceutical industry. Their well-defined synthesis and versatile reactivity allow for the efficient construction of complex drug molecules targeting a range of diseases. A thorough understanding of the properties and synthetic methodologies associated with these compounds is crucial for researchers and professionals involved in the design and development of new therapeutic agents. The continued exploration of the chemical space around the 3,5-dichloropyridine core promises to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]
- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Handling, and MSDS of 3,5-Dichloropyridin-4-ol
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling any chemical. The information herein is compiled from available data for structurally similar compounds and should be used with caution.
Introduction
3,5-Dichloropyridin-4-ol is a halogenated pyridine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of safety, handling, and emergency procedures based on data for the closely related compounds, 3,5-Dichloropyridine and 4-Amino-3,5-dichloropyridine. Professionals handling this chemical should treat it with the utmost care, assuming it possesses similar or potentially greater hazards than its analogues.
Hazard Identification and Classification
Signal Word: DANGER
Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking in the work area, and wear appropriate personal protective equipment.[1][3]
Physical and Chemical Properties
Quantitative data for this compound is scarce. The following table summarizes available data for the related compound 3,5-Dichloropyridine for reference.
| Property | Value | Source |
| Molecular Formula | C5H3Cl2N | |
| Molecular Weight | 147.99 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-67 °C | |
| Flash Point | Not applicable |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Minimize dust generation.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
Engineering Controls:
-
Work in a well-ventilated area with local exhaust ventilation or in a chemical fume hood.[4]
Personal Protective Equipment (PPE):
| PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] A face shield may also be necessary.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] A lab coat or other protective clothing is required to prevent skin contact.[4] |
| Respiratory Protection | An N95 dust mask or a NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or dust is generated.[4] |
First Aid Measures
First Aid Decision Tree
Caption: First aid procedures for different exposure routes.
Detailed First Aid Protocols:
-
Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures
Spill Response Workflow
Caption: General workflow for responding to a chemical spill.
Detailed Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 5).[3] Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the product from entering drains or waterways.[6]
-
Methods for Cleaning Up: Sweep up or absorb the material with an inert substance (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly.
Toxicological Information
Detailed toxicological data for this compound is not available. Based on information for 4-Amino-3,5-dichloropyridine, it is classified as acute oral toxicity Category 4, acute dermal toxicity Category 4, and acute inhalation toxicity Category 4.[3] It is also classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3] The toxicological properties have not been fully investigated.[3]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Do not dispose of it down the drain.[4]
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the provided search results. Researchers should develop their own standard operating procedures (SOPs) based on the safety information in this guide and the specific requirements of their experiments, always prioritizing safety. A general laboratory handling workflow is provided below.
General Laboratory Handling Workflow
Caption: A generalized workflow for safely handling chemicals in a lab.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3,5-Dichloropyridine(2457-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Thermochemical Properties of Halogenated Pyridines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the essential thermochemical properties of halogenated pyridines, crucial for understanding their stability, reactivity, and potential applications in medicinal chemistry and materials science. It integrates experimental data with computational approaches, offering a comprehensive resource for professionals in the field.
Standard Molar Enthalpies of Formation
The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property that quantifies the stability of a molecule. For halogenated pyridines, this value is influenced by the nature of the halogen, its position on the pyridine ring, and the number of halogen substituents. These values are critical for predicting reaction enthalpies and assessing the energetic profiles of synthetic pathways.
Experimental values are typically determined from the standard molar energies of combustion, measured by static or rotating bomb combustion calorimetry.[1] The enthalpy of sublimation, often measured by Calvet microcalorimetry, is then used to convert the condensed-phase data into gaseous-phase data.[2]
Table 1: Standard Molar Enthalpies of Formation (Gas-Phase, 298.15 K)
| Compound | Formula | ΔfH°m (kcal/mol) | ΔfH°m (kJ/mol) | Reference(s) |
| Pyridine | C₅H₅N | 34.4 ± 0.2 | 143.9 ± 0.8 | [3] |
| 2-Chloropyridine | C₅H₄ClN | 26.3 ± 0.4 | 110.0 ± 1.7 | [1] |
| 3-Chloropyridine | C₅H₄ClN | 23.9 ± 0.4 | 100.0 ± 1.7 | [1] |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 21.3 ± 0.5 | 89.1 ± 2.1 | [1] |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | 18.9 ± 0.5 | 79.1 ± 2.1 | [1] |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 19.1 ± 0.5 | 79.9 ± 2.1 | [1] |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 15.3 ± 0.5 | 64.0 ± 2.1 | [1] |
| 2-Bromopyridine | C₅H₄BrN | 36.6 ± 0.4 | 153.1 ± 1.7 | [1] |
| 3-Bromopyridine | C₅H₄BrN | 34.9 ± 0.4 | 146.0 ± 1.7 | [1] |
Note: Values from literature originally in kJ/mol have been converted to kcal/mol for comparison where necessary (1 kcal = 4.184 kJ).
Gas-Phase Acidity and Basicity (Proton Affinity)
Gas-phase basicity is defined by the negative of the Gibbs free energy change for the protonation reaction, while proton affinity (PA) is the negative of the enthalpy change. These values are intrinsic measures of a molecule's basicity, devoid of solvent effects. The introduction of electron-withdrawing halogen atoms significantly reduces the basicity of the pyridine nitrogen.[4]
Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate proton affinities.[4] Experimental values for gas-phase acidities, which measure the ease of deprotonation at a C-H bond, can be determined through techniques like bracketing experiments in mass spectrometry.[5]
Table 2: Gas-Phase Acidity and Proton Affinity of Halogenated Pyridines
| Compound | Property | Value (kcal/mol) | Value (kJ/mol) | Reference(s) |
| Pyridine | Proton Affinity | 222.3 | 930 | [6] |
| 2-Chloropyridine | Gas-Phase Acidity | 383 ± 2 | 1602 ± 8 | [5] |
| 3-Chloropyridine | Gas-Phase Acidity | 378 ± 2 | 1582 ± 8 | [5] |
| Pentafluoropyridine | Proton Affinity | ~179 | 748 | [4] |
| Pentachloropyridine | Proton Affinity | ~193 | 808 | [4] |
Note: Proton affinities were calculated at the B3LYP-D3/def2-TZVPP level of theory.[4] Gas-phase acidity refers to the enthalpy of deprotonation.
Bond Dissociation Energies (BDE)
The BDE is influenced by the halogen type (C-F > C-Cl > C-Br > C-I) and the position of substitution on the ring, which affects the stability of the resulting pyridyl radical.
Experimental Methodologies
Accurate thermochemical data relies on precise experimental measurements. The following protocols are central to the study of halogenated pyridines.
Combustion Calorimetry
This is a primary method for determining the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr, l)).[8]
-
Principle: A precisely weighed sample of the halogenated pyridine is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). For halogen-containing compounds, a rotating bomb calorimeter is often used to ensure the final products (e.g., aqueous HCl or HBr) are in a uniform, well-defined state.[1]
-
Procedure:
-
The sample is placed in a crucible inside the calorimetric bomb.
-
The bomb is sealed, filled with high-purity oxygen (typically to ~3 MPa), and a small, known amount of water is added to dissolve the resulting mineral acids.
-
The bomb is placed in a calorimeter containing a known mass of water.
-
The sample is ignited electrically, and the temperature change (ΔT) of the calorimeter system is measured with high precision.
-
The energy of combustion is calculated from ΔT and the energy equivalent of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.
-
The standard molar enthalpy of combustion (ΔcH°m) is calculated after applying corrections (Washburn corrections) for the deviation of the final state from standard conditions.
-
The standard molar enthalpy of formation is then derived using Hess's Law.
-
Calvet Microcalorimetry and Knudsen Effusion
These techniques are used to determine the standard molar enthalpy of sublimation (ΔsubH°m), which is necessary to convert condensed-phase enthalpies of formation to the gas phase.
-
Principle: The enthalpy of sublimation is determined by measuring the compound's vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.[9]
-
Procedure (Knudsen Effusion):
-
The sample is placed in a Knudsen cell, a small container with a tiny orifice.
-
The cell is heated to a specific temperature in a high-vacuum chamber.
-
The rate of mass loss of the sample due to effusion of vapor through the orifice is measured.
-
The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.
-
This process is repeated at various temperatures to obtain a plot of ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°m/R, allowing for the determination of the enthalpy of sublimation.
-
The workflow below illustrates how data from these experimental techniques are combined.
Computational Methodologies
Computational chemistry provides invaluable insights into thermochemical properties, especially for unstable or difficult-to-synthesize compounds. High-level ab initio methods are the gold standard for accuracy.
High-Accuracy Composite Methods (G3/G4 Theory)
Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to approximate high-level, computationally expensive calculations by combining results from a series of lower-level calculations.[7] They are widely used to achieve "chemical accuracy" (typically within 1-2 kcal/mol) for thermochemical data like enthalpies of formation and bond dissociation energies.
-
Principle: These methods involve a well-defined sequence of calculations to systematically approximate the energy of a molecule at a very high level of theory with a very large basis set.
-
Procedure:
-
Geometry Optimization: The molecular geometry is first optimized at a computationally less expensive level, such as B3LYP/6-31G(d).[10]
-
Vibrational Frequencies: Harmonic frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energies: A series of higher-level single-point energy calculations are performed on the optimized geometry (e.g., using MP2, MP4, CCSD(T) with progressively larger basis sets).
-
Extrapolation and Correction: The energies are combined and extrapolated to estimate the complete basis set limit. An empirical higher-level correction (HLC) is added to account for remaining deficiencies.
-
Atomization Energy: The total energy of the molecule is used to calculate the atomization energy, from which the gas-phase enthalpy of formation is derived using known experimental enthalpies of formation for the constituent atoms.
-
The diagram below outlines a typical computational workflow.
Structure-Property Relationships
The thermochemical properties of halogenated pyridines are logically interconnected and depend heavily on molecular structure. The position of the halogen substituent relative to the basic nitrogen center creates distinct electronic effects that modulate stability and reactivity.
-
Basicity: Halogens are inductively electron-withdrawing, which destabilizes the positive charge in the protonated pyridinium cation. This effect significantly reduces the proton affinity (basicity) of the pyridine nitrogen.[4] The effect is generally more pronounced for halogens at the 2- and 4-positions due to resonance effects further delocalizing the lone pair and reducing its availability for protonation.
-
Acidity: The same inductive withdrawal that decreases basicity increases the acidity of the ring C-H protons. By stabilizing the resulting carbanion formed upon deprotonation, halogens make the ring protons more acidic compared to unsubstituted pyridine.[5]
-
Enthalpy of Formation: The stability of different isomers is reflected in their enthalpies of formation. Generally, substitutions that lead to greater electronic stabilization (e.g., through favorable dipole interactions) result in a lower (more negative or less positive) enthalpy of formation.
This interplay is visualized in the diagram below.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine [webbook.nist.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,5-Dichloropyridin-4-ol from 3,5-Dichloropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 3,5-Dichloropyridin-4-ol, a valuable intermediate in medicinal chemistry and drug development, starting from 3,5-dichloropyridine. The synthetic route involves a three-step process: nitration of the pyridine ring at the 4-position, reduction of the resulting nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the desired 4-hydroxy product.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the hydroxyl group at the 4-position, flanked by two chlorine atoms, provides a unique scaffold for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable method to access this compound from the commercially available 3,5-dichloropyridine. The described synthesis is divided into three main stages, each with a detailed experimental procedure.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 3,5-Dichloropyridine | Fuming HNO₃, Concentrated H₂SO₄ | - | 100-110 | 4 | 75 | >95 (by GC) |
| 2 | Reduction | 3,5-Dichloro-4-nitropyridine | SnCl₂·2H₂O, Concentrated HCl | Ethanol | Reflux (approx. 78) | 3 | 85 | >97 (by LC-MS) |
| 3 | Diazotization & Hydrolysis | 4-Amino-3,5-dichloropyridine | Sodium Nitrite, H₂SO₄, H₂O | Water | 0-5 (diazotization), 80-90 (hydrolysis) | 1 (diazotization), 2 (hydrolysis) | 70 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-4-nitropyridine
This procedure describes the nitration of 3,5-dichloropyridine at the 4-position.
Materials:
-
3,5-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 14.8 g (0.1 mol) of 3,5-dichloropyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C.
-
Once the addition is complete, slowly add 30 mL of fuming nitric acid via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 15 °C.
-
After the addition of nitric acid, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-dichloro-4-nitropyridine as a solid.
Step 2: Synthesis of 4-Amino-3,5-dichloropyridine
This protocol details the reduction of the nitro group of 3,5-dichloro-4-nitropyridine to an amino group.
Materials:
-
3,5-Dichloro-4-nitropyridine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium Hydroxide (10 M solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 500 mL round-bottom flask, dissolve 19.3 g (0.1 mol) of 3,5-dichloro-4-nitropyridine in 200 mL of ethanol.
-
To this solution, add 113 g (0.5 mol) of tin(II) chloride dihydrate.
-
With stirring, slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully add 10 M sodium hydroxide solution to basify the mixture to a pH of approximately 10-12, which will precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 4-amino-3,5-dichloropyridine.
Step 3: Synthesis of this compound
This final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Beakers
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 500 mL beaker, dissolve 16.3 g (0.1 mol) of 4-amino-3,5-dichloropyridine in a mixture of 100 mL of water and 20 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C.
-
Slowly add the sodium nitrite solution to the solution of the aminopyridine, keeping the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete diazotization.
-
Slowly and carefully heat the diazonium salt solution to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
Application Notes and Protocols for the Synthesis of 3,5-Dichloropyridin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dichloropyridin-4-ol is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structure, featuring a pyridine core with a hydroxyl group and two chlorine atoms, provides multiple reaction sites for further functionalization. This document outlines a plausible and detailed reaction mechanism for the formation of this compound, along with comprehensive experimental protocols. The proposed synthetic route involves a two-step process: the initial formation of the pyridin-4-ol ring system, followed by electrophilic chlorination at the 3 and 5 positions.
Proposed Reaction Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Step 1: Synthesis of Pyridin-4-ol. This step involves the formation of the core pyridine ring with a hydroxyl group at the 4-position. A classical approach is the condensation of a 1,5-dicarbonyl compound, such as glutacondialdehyde, with an ammonia source.[1][2] Using hydroxylamine hydrochloride as the nitrogen source is advantageous as it facilitates the reaction and avoids the need for a separate oxidation step to achieve the aromatic pyridine ring.[1][2]
-
Step 2: Dichlorination of Pyridin-4-ol. The pyridin-4-ol formed in the first step is an electron-rich heterocycle due to the activating effect of the hydroxyl group. This directing group facilitates electrophilic substitution at the ortho-positions (C-3 and C-5). Treatment with a suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, leads to the formation of the desired this compound. The principle of halogenating activated pyridine rings is a well-established synthetic strategy.
The overall transformation is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for the formation of this compound.
Detailed Reaction Mechanisms
Mechanism of Pyridin-4-ol Formation
The formation of pyridin-4-ol from glutacondialdehyde and hydroxylamine proceeds through a series of condensation and cyclization steps. The mechanism involves the initial formation of an oxime, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyridin-4-ol.
Figure 2: Simplified mechanism for the formation of Pyridin-4-ol.
Mechanism of Dichlorination
The dichlorination of pyridin-4-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position activates the pyridine ring, directing the incoming electrophilic chlorine atoms to the 3 and 5 positions. The reaction proceeds through a stepwise chlorination, first at one ortho position and then at the other.
Figure 3: Stepwise mechanism for the dichlorination of Pyridin-4-ol.
Experimental Protocols
Protocol 1: Synthesis of Pyridin-4-ol
This protocol is based on the general principle of pyridine synthesis from 1,5-dicarbonyl compounds.[1][2]
Materials:
-
Glutacondialdehyde sodium salt
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water (deionized)
-
Dichloromethane
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutacondialdehyde sodium salt (1.0 eq) in a mixture of ethanol and water (1:1, v/v).
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude pyridin-4-ol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Synthesis of this compound
This protocol is a representative procedure for the chlorination of an activated pyridine ring.
Materials:
-
Pyridin-4-ol (from Protocol 1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (or another suitable inert solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve pyridin-4-ol (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the provided protocols. Actual yields may vary depending on reaction scale and optimization.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Glutacondialdehyde sodium salt | Hydroxylamine HCl | Ethanol/Water | Reflux | 4-6 | 65-75 | >95 (after recrystallization) |
| 2 | Pyridin-4-ol | Sulfuryl chloride | Chloroform | 0 - RT | 12-16 | 70-80 | >98 (after chromatography) |
Table 1: Summary of reaction parameters and expected outcomes for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3,5-Dichloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3,5-Dichloropyridin-4-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of 3,5-diarylpyridin-4-ol derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The protocols outlined herein are based on established methodologies for the coupling of dichlorinated nitrogen-containing heterocycles and can be adapted for specific research and development needs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1] For this compound, this reaction offers a direct route to introduce aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring. The presence of the hydroxyl group at the 4-position can influence the reaction conditions, but the coupling can often be achieved without the need for a protecting group.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions for mono- and diarylation of dichlorinated heterocycles, providing a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Mono-Arylation of Dichloro-N-Heterocycles
| Entry | Dichloro-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | RT | - | ~5% (mono) + ~5% (bis) | [3] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 | 80 | [4] |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 83 | [5] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [4] |
Table 2: Conditions for Di-Arylation of Dichloro-N-Heterocycles
| Entry | Dichloro-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid (2.2 equiv.) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 55 | [3] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | Phenylboronic acid (2.2 equiv.) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 52 | [3] |
| 3 | 3,5-Dichloro-1,2,4-thiadiazole | 4-cyanophenylboronic acid (2.2 equiv.) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 61 | [3] |
| 4 | 2,5-Dichloropyrazine | Arylboronic acid (2.2 equiv.) | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 12-24 | - | [4] |
Experimental Protocols
The following are general protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates and desired outcomes (mono- vs. di-arylation).
Protocol 1: General Procedure for Mono-Arylation
This protocol is designed to favor the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.03 mmol), and the ligand (if applicable).
-
Add the anhydrous, degassed solvent (5-10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloropyridin-4-ol product.
Protocol 2: General Procedure for Di-Arylation
This protocol is designed for the double Suzuki-Miyaura coupling to synthesize 3,5-diarylpyridin-4-ols.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the base (4.0 mmol), and the palladium catalyst (0.05 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a Toluene/Ethanol/Water mixture) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3,5-diarylpyridin-4-ol product.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Reaction
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application of 3,5-Dichloropyridin-4-ol in Pharmaceutical Synthesis: A Detailed Overview for Researchers
Introduction: 3,5-Dichloropyridin-4-ol and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as key intermediates in the synthesis of a variety of therapeutic agents. The strategic placement of chloro- and hydroxyl/amino- groups on the pyridine ring provides a reactive scaffold for the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and an examination of the relevant biological pathways for pharmaceuticals synthesized using this scaffold. While direct applications of this compound are less commonly documented in publicly available literature, its amino-analogue, 4-amino-3,5-dichloropyridine, is a crucial precursor for several notable drugs.
Application Note 1: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors – The Case of Roflumilast
Therapeutic Significance: Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a reduction in inflammation in the airways.[2] The synthesis of Roflumilast prominently features 4-amino-3,5-dichloropyridine as a key intermediate.[2]
Synthetic Approach: The synthesis of Roflumilast involves the formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 4-amino-3,5-dichloropyridine.[1] Various synthetic strategies exist, often involving the activation of the benzoic acid derivative to an acid chloride, which then reacts with 4-amino-3,5-dichloropyridine.[3][4]
Quantitative Data for Roflumilast Synthesis:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Acyl Chloride Formation | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, Thionyl chloride | Tetrahydrofuran | 40-45 | 0.5 | Not specified | Not specified |
| Coupling | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, 4-amino-3,5-dichloropyridine | Sodium hydride, Tetrahydrofuran | <30 | 1 | ~60-70 | >99 |
Experimental Protocol: Synthesis of Roflumilast
-
Step 1: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
-
To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 equivalent) in tetrahydrofuran, add thionyl chloride (1.5 equivalents) dropwise at 20-25°C.
-
Stir the mixture for 30 minutes at 40-45°C.
-
Distill off the excess thionyl chloride under reduced pressure to obtain the acid chloride as an oil.
-
-
Step 2: Coupling with 4-amino-3,5-dichloropyridine
-
In a separate reaction vessel, prepare a suspension of sodium hydride (1.2 equivalents) in tetrahydrofuran.
-
To this suspension, add 4-amino-3,5-dichloropyridine (1.2 equivalents) and stir for 30 minutes.
-
Dissolve the acid chloride from Step 1 in tetrahydrofuran and add it dropwise to the 4-amino-3,5-dichloropyridine mixture, maintaining the temperature below 30°C.
-
Stir the reaction mixture for 1 hour at 20-25°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization from isopropanol to yield Roflumilast with a purity of ≥99%.[3]
-
Signaling Pathway: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in reducing inflammation.[3][4][5]
Application Note 2: Synthesis of Thyroid Hormone Receptor-β (THR-β) Agonists – The Case of Resmetirom (MGL-3196)
Therapeutic Significance: Resmetirom is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist. It is used for the treatment of non-alcoholic steatohepatitis (NASH).[6] By selectively activating THR-β in the liver, Resmetirom increases hepatic fat metabolism and reduces lipotoxicity.[6][7] The synthesis of Resmetirom utilizes a derivative of this compound, highlighting the importance of this scaffold in accessing novel therapeutics.
Synthetic Approach: A plausible synthetic route for Resmetirom involves the coupling of a substituted pyridazinone with a dichlorophenyl derivative. A key step is the formation of an ether linkage, which can be achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction, where the hydroxyl group of a this compound derivative would be a key reactant.[6][8][9]
Quantitative Data for a Key Step in Resmetirom Synthesis (Illustrative):
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ether Formation | 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, Activated Pyridine | Base (e.g., K2CO3), DMF | 80-120 | 12-24 | 70-85 | >95 |
Experimental Protocol: Illustrative Ether Synthesis for a Resmetirom Intermediate
-
Step 1: Preparation of the Pyridazinone Intermediate
-
Synthesize 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one according to literature procedures.
-
-
Step 2: Etherification
-
To a solution of the pyridazinone intermediate (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2 equivalents).
-
Add the appropriate activated dichlorophenyl derivative (1.1 equivalents).
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired ether intermediate.
-
Signaling Pathway: Thyroid Hormone Receptor-β (THR-β) Agonism
Thyroid hormone receptors are nuclear receptors that regulate gene expression. THR-β is predominantly expressed in the liver. When activated by an agonist like Resmetirom, THR-β forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on DNA. This complex then recruits coactivator proteins, leading to the transcription of genes involved in lipid metabolism, such as those that increase fatty acid oxidation and cholesterol clearance.[6]
Experimental Workflow Overviews
The following diagrams illustrate the general experimental workflows for the synthesis of pharmaceuticals using this compound derivatives.
This compound and its derivatives, particularly 4-amino-3,5-dichloropyridine, are valuable and versatile intermediates in pharmaceutical synthesis. Their application in the preparation of drugs like Roflumilast and Resmetirom demonstrates their importance in accessing complex molecular architectures with significant therapeutic potential. The protocols and pathways detailed in this document provide a foundation for researchers and drug development professionals working with this important class of chemical building blocks. Further exploration of the direct reactivity of the hydroxyl group in this compound could unveil new synthetic routes and lead to the discovery of novel therapeutic agents.
References
- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 4. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents [patents.google.com]
- 9. CN117263870A - Preparation method of Resmetirom key intermediate III - Google Patents [patents.google.com]
Application Note and Protocol for the N-oxidation of 3,5-Dichloropyridin-4-ol
Introduction
Pyridine N-oxides are valuable intermediates in organic synthesis and medicinal chemistry. The N-oxide functional group enhances the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution, making it a key precursor for the synthesis of complex substituted pyridines.[1] This document provides a detailed protocol for the N-oxidation of 3,5-dichloropyridin-4-ol, which exists in tautomeric equilibrium with 3,5-dichloro-4-hydroxypyridine. The resulting product is 3,5-dichloro-1-hydroxypyridin-4-one. The described methods are based on established procedures for the N-oxidation of structurally similar, electron-deficient pyridines.
Principle of the Method
The N-oxidation of pyridines involves the reaction of the nucleophilic nitrogen atom of the pyridine ring with an electrophilic oxygen source. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in an acidic medium like acetic acid. The electron-withdrawing nature of the two chlorine atoms in this compound decreases the nucleophilicity of the pyridine nitrogen, potentially requiring slightly harsher reaction conditions compared to unsubstituted pyridine.
Data Presentation
The following table summarizes representative quantitative data for the N-oxidation of 3,5-dichloropyridine derivatives using common methods. These values can be considered as a benchmark for the N-oxidation of this compound.
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3,5-Dichloropyridine | 30% Hydrogen Peroxide | Acetic Acid | 70°C | High | High | [1] |
| 3,5-Difluoropyridine | 40% Peracetic Acid | Acetic Acid / Chloroform | 50°C, 24h | 71 | >98 (after recrystallization) | [2][3] |
| 4-Amino-3,5-dichloropyridine | 27.5% Hydrogen Peroxide | Glacial Acetic Acid | 60-65°C, 18h | ~35 | 99 (after recrystallization) | [4] |
Experimental Protocols
Two common and effective methods for the N-oxidation of this compound are detailed below.
Method A: Oxidation with Hydrogen Peroxide in Acetic Acid
This is a classic and cost-effective method for the N-oxidation of pyridines.
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
10% Sodium Hydroxide solution
-
Sodium Metabisulfite
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 18-24 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to 5°C in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution to a pH of 7-8.
-
Destroy any remaining peroxides by adding a small amount of sodium metabisulfite until a negative test with peroxide test strips is obtained.
-
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol or a dichloromethane/petroleum ether mixture, to obtain pure 3,5-dichloro-1-hydroxypyridin-4-one.[2][3]
Method B: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and widely used reagent for the N-oxidation of amines and heterocyclic compounds.
Materials and Reagents:
-
This compound
-
meta-Chloroperoxybenzoic Acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Add m-CPBA (1.1 - 1.3 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-dichloro-1-hydroxypyridin-4-one.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the N-oxidation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Concerted mechanism for the N-oxidation of pyridines with peroxy acids.[1]
References
3,5-Dichloropyridin-4-ol: A Versatile Precursor for Pyridine-Based Agrochemicals
Application Note: 3,5-Dichloropyridin-4-ol and its structural isomers are pivotal building blocks in the synthesis of a wide range of potent agrochemicals. The strategic placement of chlorine atoms on the pyridine ring enhances the molecule's reactivity and allows for the introduction of various functional groups, leading to the development of herbicides, insecticides, and fungicides with diverse modes of action. While direct applications of this compound are not as prominently documented, the closely related isomer, 3,5,6-trichloropyridin-2-ol, is a critical intermediate in the production of several commercially significant agrochemicals. This document details the synthetic pathways, experimental protocols, and biological activities of major agrochemicals derived from this chlorinated pyridine scaffold.
Key Agrochemicals Derived from Chlorinated Pyridine Precursors
Chlorinated pyridine derivatives are fundamental to the synthesis of major agrochemicals such as the insecticide Chlorpyrifos and the herbicide Triclopyr. These compounds underscore the importance of the chlorinated pyridine core in modern crop protection.
Chlorpyrifos: A Broad-Spectrum Organophosphate Insecticide
Chlorpyrifos is a widely used organophosphate insecticide effective against a broad range of insect pests on various crops.[1] It functions as a potent inhibitor of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1]
Synthesis: The commercial synthesis of Chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethylphosphorochloridothioate.[2]
Mechanism of Action: By inhibiting acetylcholinesterase, Chlorpyrifos leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft. This causes continuous stimulation of nerve impulses, leading to paralysis and eventual death of the insect.[1]
Triclopyr: A Selective Systemic Herbicide
Triclopyr is a selective herbicide used to control broadleaf weeds while leaving grasses and conifers largely unaffected.[3] It is classified as a synthetic auxin herbicide.[4]
Synthesis: Triclopyr is synthesized from 3,5,6-trichloro-2-pyridinol, which is reacted with a chloroacetate ester followed by hydrolysis.[5]
Mechanism of Action: Triclopyr mimics the plant growth hormone auxin. This leads to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing vascular tissue disruption and plant death.[4]
Quantitative Data
The following tables summarize key quantitative data for Chlorpyrifos and Triclopyr.
Table 1: Physicochemical and Toxicological Properties of Chlorpyrifos
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁Cl₃NO₃PS | [1] |
| Molar Mass | 350.57 g·mol⁻¹ | [1] |
| Melting Point | 43 °C | [1] |
| Water Solubility | 2 mg/L | [1] |
| Oral LD₅₀ (rat) | 135 mg/kg | [1] |
Table 2: Physicochemical and Toxicological Properties of Triclopyr
| Property | Value | Reference |
| Chemical Formula | C₇H₄Cl₃NO₃ | [4] |
| Molar Mass | 256.46 g·mol⁻¹ | [4] |
| Melting Point | 148 to 150 °C | [4] |
| Water Solubility | 440 mg/L | [4] |
| Oral LD₅₀ (rat) | 713 mg/kg | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-trichloropyridin-2-ol (TCP)
This protocol outlines a general laboratory-scale synthesis of the key intermediate, 3,5,6-trichloropyridin-2-ol, from tetrachloropyridine.
Materials:
-
2,3,5,6-tetrachloropyridine
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2,3,5,6-tetrachloropyridine (0.1 mol), NaOH, and a catalytic amount of tetrabutylammonium bromide in 60 mL of water.
-
Heat the mixture at 100 °C for 8 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice water.
-
Acidify the mixture to a pH of 5-6 with hydrochloric acid.
-
The resulting precipitate is collected by filtration.
-
The crude product can be further purified by extraction to yield 3,5,6-trichloropyridin-2-ol as a white solid.
Protocol 2: Synthesis of Chlorpyrifos
This protocol describes the final step in the synthesis of Chlorpyrifos from 3,5,6-trichloro-2-pyridinol (TCP).
Materials:
-
3,5,6-trichloro-2-pyridinol (TCP) or its sodium salt (sodium 3,5,6-trichloropyridin-2-olate)
-
O,O-diethylthiophosphoryl chloride
-
A suitable solvent (e.g., water or an organic solvent)
-
A catalyst may be used to facilitate the reaction[7]
Procedure:
-
Dissolve the sodium salt of 3,5,6-trichloro-2-pyridinol in a suitable solvent.[7]
-
Add O,O-diethylthiophosphoryl chloride to the reaction mixture.
-
The reaction is carried out to form Chlorpyrifos.[7]
-
Following the reaction, the mixture is purified. If a two-phase system is used, the oil layer containing Chlorpyrifos is separated.[8]
-
The crude product can be purified through washing and drying to yield Chlorpyrifos with a purity of over 98%.[8]
Protocol 3: Synthesis of Triclopyr Butoxyethyl Ester
This protocol outlines the synthesis of a common ester form of Triclopyr.
Materials:
-
Sodium salt of 3,5,6-trichloro-2-pyridinol
-
2-butoxyethyl chloroacetate
-
Catalyst
-
Solvent for extraction (e.g., ethylene dichloride)
-
Anhydrous sodium sulfate
Procedure:
-
Mix the sodium salt of 3,5,6-trichloro-2-pyridinol, 2-butoxyethyl chloroacetate, and a catalyst.[9]
-
Maintain the reaction mixture at 55-65 °C with stirring.[9]
-
After the reaction, wash the product with hot water, filter, and extract with a suitable solvent.[9]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[9]
-
Remove the solvent by vacuum distillation to obtain Triclopyr-butoxyethyl ester.[9]
Visualizations
Caption: Synthesis of Chlorpyrifos from TCP.
Caption: Synthesis of Triclopyr from TCP.
Caption: Mechanism of action of Chlorpyrifos.
Caption: Mechanism of action of Triclopyr.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triclopyr - Wikipedia [en.wikipedia.org]
- 5. Triclopyr [sitem.herts.ac.uk]
- 6. invasive.org [invasive.org]
- 7. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 8. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 9. WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3,5-Dichloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridin-4-ol is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its potential role as an intermediate, metabolite, or impurity. Accurate and precise quantification of this analyte is crucial for quality control, metabolic studies, and safety assessments. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of similar chlorinated pyridine compounds and serve as a robust starting point for method development and validation.
Quantitative Data Summary
As specific experimental data for this compound is not widely published, the following table summarizes typical performance characteristics expected for the analytical methods described. These values are derived from methods for structurally related compounds, such as other dichloropyridine derivatives, and should be established and verified for this compound during in-house method validation.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 50 - 200 ng/mL | 150 - 600 ng/mL | > 0.995 | 90 - 110% | < 10% |
| GC-MS | 0.1 - 10 ng/mL | 0.3 - 30 ng/mL | > 0.998 | 85 - 115% | < 15% |
| LC-MS/MS | 0.05 - 5 ng/mL | 0.15 - 15 ng/mL | > 0.999 | 95 - 105% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.
a. Sample Preparation:
-
Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase, such as acetonitrile/water).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound (typically around 270-290 nm).
c. Quantification:
Prepare a series of calibration standards of this compound in the diluent. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for trace analysis. Derivatization is often required for polar compounds like this compound to improve volatility and chromatographic performance.
a. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) following liquid-liquid extraction or solid-phase extraction (SPE).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl group to a less polar silyl ether.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Mode: Splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
c. Quantification:
Use an internal standard (e.g., a deuterated analogue or a structurally similar compound). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or environmental samples.
a. Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Alternatively, use Solid-Phase Extraction (SPE) for cleaner extracts and pre-concentration. A reverse-phase or mixed-mode sorbent can be effective.
-
Evaporate the supernatant or SPE eluate and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm filter.
b. LC-MS/MS Conditions:
-
LC Column: C18 or HILIC column for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode, but positive mode should also be evaluated.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and one or two characteristic product ions need to be determined by infusing a standard solution of this compound.
c. Quantification:
An isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended for the most accurate quantification. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Application Notes and Protocols for Purity Analysis of Dichloropyridinols by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of purity of dichloropyridinol isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control in the manufacturing of pharmaceuticals and other chemical products where dichloropyridinols are used as intermediates.
Introduction to Dichloropyridinol Purity Analysis
Dichloropyridinols are a class of chemical compounds that serve as important building blocks in the synthesis of various pharmaceutical and agrochemical products. The purity of these intermediates is critical as impurities can affect the efficacy, safety, and stability of the final product.[1] Therefore, robust and reliable analytical methods are required to identify and quantify any process-related impurities or degradation products. HPLC and GC-MS are powerful analytical techniques well-suited for this purpose, offering high resolution and sensitivity for the separation and identification of dichloropyridinols and their potential impurities.[2][3]
Potential Impurities in Dichloropyridinol Synthesis
During the synthesis of dichloropyridinols, several impurities can arise. These can include isomers of the target molecule, unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in the synthesis of related chlorinated heterocyclic compounds, impurities such as positional isomers and dehalogenated products have been observed.[4][5] A thorough purity analysis method should be able to separate and quantify these potential impurities.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method is generally suitable for the separation of dichloropyridinol isomers and related impurities.
Application Note: HPLC Purity Analysis of Dichloropyridinols
This application note describes a general reversed-phase HPLC method for the purity assessment of dichloropyridinols. The method is based on the separation of dichloropyridinol isomers on a C18 stationary phase with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.[6][7]
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dichloropyridinol reference standard and sample.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[6][9] The exact ratio may need to be optimized for specific isomers.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.[8]
4. Sample Preparation:
-
Prepare a stock solution of the dichloropyridinol sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL.[8]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of the dichloropyridinol is expressed as a percentage of the total area of all observed peaks.
Quantitative Data (Example)
The following table summarizes typical performance characteristics for the HPLC analysis of dichloropyridine compounds, which can be used as a reference for dichloropyridinol analysis.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.01 - 0.1% | [8] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | [8] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (% RSD) | < 2% | [8] |
| Retention Time (Example for 3,5-Dichloropyridine) | Varies based on exact conditions | [6] |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be determined experimentally.[10][11][12]
HPLC Experimental Workflow
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like dichloropyridinols, derivatization is often necessary to improve their volatility and chromatographic behavior.
Application Note: GC-MS Purity Analysis of Dichloropyridinols
This application note outlines a GC-MS method for the purity analysis of dichloropyridinols. The method involves derivatization of the hydroxyl group followed by separation on a non-polar capillary column and detection by mass spectrometry. This approach provides high sensitivity and specificity for the identification and quantification of dichloropyridinols and their impurities.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]
2. Reagents and Materials:
-
Dichloropyridinol reference standard and sample.
-
Suitable solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[13][14]
-
Anhydrous sodium sulfate.[13]
3. Sample Preparation and Derivatization:
-
Accurately weigh the dichloropyridinol sample and dissolve it in a suitable solvent.
-
The sample can be extracted using a suitable solvent like acetone, followed by purification with hexane and dichloromethane.[13]
-
Dry the extract with anhydrous sodium sulfate.[13]
-
Evaporate the solvent and redissolve the residue in ethyl acetate.[13]
-
Add the derivatizing agent (MTBSTFA) and heat to form the silyl ether derivative.[13][14]
4. GC-MS Conditions:
-
Injector Temperature: 280 °C.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold for 5 minutes.[8] (This program should be optimized for the specific dichloropyridinol isomers and their derivatives.)
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[3]
-
5. Data Analysis:
-
Purity is determined by comparing the peak area of the main component to that of any detected impurities. Identification of impurities can be facilitated by interpretation of their mass spectra.
Quantitative Data (Example for a related compound, 3,5,6-trichloro-2-pyridinol)
The following table provides example quantitative data from a validated GC-MS/MS method for a related compound, which can serve as a benchmark.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.998 | [14] |
| Limit of Detection (LOD) | 0.15 µg/kg | [14] |
| Limit of Quantitation (LOQ) | 0.5 µg/kg | [14] |
| Accuracy (% Recovery) | 74.8 - 81.8% | [14] |
| Precision (% RSD) | < 12.3% | [14] |
Note: LOD and LOQ are highly dependent on the specific instrument and method parameters.[16][17][18]
GC-MS Experimental Workflow
Conclusion
The HPLC and GC-MS methods described provide robust and reliable approaches for the purity analysis of dichloropyridinols. The choice between HPLC and GC-MS will depend on the specific properties of the dichloropyridinol isomer and the potential impurities. For comprehensive purity profiling, the use of orthogonal techniques is often recommended. The provided protocols and data serve as a starting point for method development and validation in a research or quality control setting. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure its accuracy, precision, and reliability.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Pyridine, 3,5-dichloro- | SIELC Technologies [sielc.com]
- 7. Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. formulas.today [formulas.today]
- 11. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc retention times: Topics by Science.gov [science.gov]
- 13. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 14. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of 3,5-Dichloropyridin-4-ol to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3,5-dichloropyridin-4-ol, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological evaluation methods to guide the exploration of this compound's therapeutic potential.
Introduction
This compound and its analogs, such as 4-amino-3,5-dichloropyridine, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The unique electronic properties and substitution pattern of the 3,5-dichloropyridine core make it an attractive starting point for medicinal chemistry campaigns. Derivatization of this scaffold has led to the discovery of potent inhibitors of various enzymes, including kinases and phosphodiesterases, as well as compounds with significant antimicrobial and anticancer activities.[1] This document serves as a guide for researchers to synthesize and evaluate new derivatives of this compound with the aim of enhancing their biological efficacy.
Synthetic Strategies and Protocols
The derivatization of the this compound scaffold can be approached through several key synthetic strategies, primarily targeting the hydroxyl group at the 4-position and the chlorine atoms at the 3- and 5-positions.
Protocol 1: O-Alkylation and O-Arylation of this compound
The hydroxyl group of this compound can be readily converted to a variety of ether linkages, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, iodomethane, substituted phenyl chlorides)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure (General):
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to form the corresponding alkoxide or phenoxide.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The chlorine atoms at the 3- and 5-positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Materials:
-
3,5-Dichloro-4-substituted-pyridine (e.g., 4-methoxy-3,5-dichloropyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure (General):
-
In a Schlenk flask, combine the 3,5-dichloro-4-substituted-pyridine (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
dot
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Evaluation Protocols
The newly synthesized derivatives should be evaluated for their biological activity using a panel of relevant assays.
Protocol 3: In Vitro Kinase Inhibition Assay
Many pyridine-based compounds have been identified as potent kinase inhibitors.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR, Abl)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure (General):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Application Notes and Protocols for the Use of 3,5-Dichloropyridin-4-ol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridin-4-ol is a versatile heterocyclic building block with significant potential in the synthesis of potent and selective kinase inhibitors. The pyridin-4-one scaffold is a recognized pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. The presence of two chlorine atoms at the 3 and 5 positions offers reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the c-Met and VEGFR-2 pathways. Detailed experimental protocols for the synthesis of a potent 3,5-disubstituted pyridin-4-one kinase inhibitor are provided, along with quantitative data for representative compounds.
Kinase Targets and Signaling Pathways
Kinase inhibitors are a major class of targeted therapeutics. The 3,5-disubstituted pyridin-4-one scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer progression.
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers, making it an important therapeutic target.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative pyridone-based kinase inhibitors against key oncogenic kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridone-Based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| P-1 | c-Met | 1.8 | Staurosporine | 5 |
| P-1 | Flt-3 | 4 | Sunitinib | 2 |
| P-1 | VEGFR-2 | 27 | Sorafenib | 6 |
| P-2 | c-Met | <1.0 | Crizotinib | 11 |
| P-3 | VEGFR-2 | 0.12 µM | Sorafenib | 0.10 µM |
Data is compiled from published literature and is intended for comparative purposes.[1][2][3]
Table 2: Anti-proliferative Activity of a Representative Pyridone-Based Inhibitor (Compound P-1)
| Cell Line | Cancer Type | IC50 (µM) |
| GTL-16 | Gastric Carcinoma | 0.05 |
| A549 | Non-Small Cell Lung Cancer | >10 |
| HCT116 | Colon Carcinoma | >10 |
Data indicates potent and selective activity against a c-Met dependent cell line.[1]
Experimental Protocols
The following protocols describe a synthetic route to a 3,5-disubstituted pyridin-4-one kinase inhibitor starting from this compound.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for a 3,5-disubstituted pyridin-4-one.
Protocol 1: N-Arylation of this compound
This protocol describes the N-arylation of this compound with an arylboronic acid using a copper-catalyzed Chan-Lam coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, and copper(II) acetate.
-
Add activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DCM and pyridine via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3,5-dichloropyridin-4(1H)-one.
Expected Yield: 60-80%
Protocol 2: Site-Selective Suzuki Coupling (Position 5)
This protocol details the first Suzuki coupling reaction, which typically occurs at the more reactive 5-position of the dichloropyridone ring.
Materials:
-
1-Aryl-3,5-dichloropyridin-4(1H)-one (1.0 equiv)
-
Heteroarylboronic acid or ester (e.g., 2-(tributylstannyl)pyridine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a Schlenk flask, add 1-aryl-3,5-dichloropyridin-4(1H)-one, the heteroarylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one.
Expected Yield: 50-70%
Protocol 3: Second Suzuki Coupling (Position 3)
This protocol describes the second Suzuki coupling at the less reactive 3-position to complete the synthesis of the 3,5-disubstituted pyridin-4-one.
Materials:
-
1-Aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one (1.0 equiv)
-
Second heteroarylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., anhydrous DMF)
Procedure:
-
To a microwave vial, add the 1-aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one, the second heteroarylboronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final 1-aryl-3,5-di(heteroaryl)pyridin-4(1H)-one.
Expected Yield: 30-50%
Signaling Pathway Diagrams
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dichloropyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. Depending on the synthetic route, potential impurities may include other isomers of dichloropyridinols and chlorinated pyridines. In syntheses involving related compounds, unreacted starting materials and byproducts from side reactions are common impurities.[1][2]
Q2: Which purification techniques are most effective for crude this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For volatile impurities or starting materials, steam distillation followed by extraction may also be a viable option.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the hydroxyl group, polar solvents are a good starting point for screening. Water and methanol have been used for the recrystallization of the structurally similar compound 4-Amino-3,5-dichloropyridine.[3][4] A mixed solvent system can also be employed to achieve optimal solubility.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:
-
Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.
-
Slow down the cooling rate to allow for proper crystal lattice formation.
-
Use a different recrystallization solvent or a mixed solvent system.
Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A5: For a polar compound like this compound, normal-phase column chromatography is a suitable choice.
-
Stationary Phase: Silica gel is a common and effective stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point would be a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.
Troubleshooting Guides
Low Purity After Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Persistent Impurities | Co-crystallization of impurities with similar solubility profiles. | - Perform a second recrystallization. - Try a different recrystallization solvent or a mixed-solvent system. - Consider purification by column chromatography. |
| Colored Product | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Using too much charcoal can lead to product loss. |
| Occlusion of Mother Liquor | Rapid crystal formation trapping impurities. | - Ensure slow cooling of the solution to promote the formation of larger, purer crystals. - Wash the collected crystals with a small amount of cold, fresh recrystallization solvent. |
Issues with Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Compound and Impurities | Inappropriate mobile phase polarity. | - Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent ratios (e.g., varying hexane/ethyl acetate ratios). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the stationary phase or the column is overloaded. | - Ensure the crude sample is dissolved in a minimal amount of solvent before loading onto the column. - Consider using a less polar solvent to dissolve the sample for loading. - Reduce the amount of sample loaded onto the column. |
Data Presentation
Table 1: Recrystallization Solvent Screening (Qualitative)
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Potential for Recrystallization |
| Water | Low | High | Good (based on similar compounds)[3] |
| Methanol | Moderate | High | Good (based on similar compounds)[4] |
| Ethanol | Moderate | High | Potentially Good |
| Acetone | High | Very High | Poor (may require a co-solvent) |
| Hexane | Very Low | Low | Poor |
| Toluene | Low | Moderate | Potentially Good |
| Ethyl Acetate | Moderate | High | Potentially Good |
Note: This data is estimated based on the purification of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, we will use water.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot water portion-wise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by performing thin-layer chromatography (TLC) of the crude material using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components effectively.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for common recrystallization issues.
References
Side reactions and by-product formation in dichloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and by-product formation during the synthesis of dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in dichloropyridine synthesis?
The most common impurities are typically other dichloropyridine isomers, monochloropyridines, and more highly chlorinated pyridines such as trichloropyridines and tetrachloropyridines.[1][2][3][4] The specific impurity profile largely depends on the synthetic route and reaction conditions employed.[3] For instance, in the synthesis of 2,6-dichloropyridine from 2-chloropyridine, common by-products include 2,3-dichloropyridine and 2,5-dichloropyridine.[4]
Q2: How do reaction conditions affect the formation of by-products?
Reaction conditions such as temperature, reaction time, and molar ratio of reactants play a critical role in selectivity and by-product formation.
-
Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of degradation products like tar.[1] For example, in the chlorination of 2-chloropyridine, temperatures below 160°C can result in a slow reaction and the formation of significant quantities of by-products.[4] Conversely, very high temperatures can cause condensation reactions and charring.[1]
-
Stoichiometry: An excess of the chlorinating agent can lead to the formation of over-chlorinated by-products like trichloropyridines and tetrachloropyridines.[5] Careful control of the molar ratio is crucial for maximizing the yield of the desired dichloropyridine.[5]
-
Catalyst: The presence and choice of a catalyst can significantly influence the reaction rate and selectivity. While metal halide catalysts can accelerate the chlorination of 2-chloropyridine, they can also promote the formation of isomeric by-products and more highly chlorinated compounds.[4]
Q3: What are the primary safety concerns associated with the synthesis of dichloropyridines?
The synthesis of dichloropyridines can involve hazardous reagents and intermediates. 2,3-Dichloropyridine, for example, is an irritant to the skin, eyes, and respiratory tract.[5] The thermal decomposition of dichloropyridines can release toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride.[5] Many synthetic routes also utilize hazardous materials like chlorine gas, phosphorus oxychloride, and potentially explosive diazonium salts.[5][6][7] It is imperative to conduct these reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dichloropyridine Isomer
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis of the crude product shows a large proportion of starting material or monochlorinated pyridine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or adjust the molar ratio of the chlorinating agent to favor the formation of the disubstituted product.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[6] |
| Suboptimal Temperature | Ensure the reaction is conducted within the optimal temperature range for the specific synthesis. For instance, the chlorination of 2,5-dihydroxypyridine with POCl₃ often requires heating to around 145°C.[6] For the diazotization step in the Sandmeyer reaction, maintaining a low temperature (0-5°C) is critical.[6] |
| Product Loss During Workup | Dichloropyridines can have some volatility and may be lost during solvent removal under high vacuum or with prolonged heating.[6] During aqueous workup, ensure the pH is adjusted correctly to maximize the partitioning of the product into the organic phase during extraction.[6] |
| Inefficient Purification | Product can be lost during purification steps like column chromatography or recrystallization.[6] Optimize the purification method; for example, fractional crystallization can be effective for separating isomers.[6] |
Issue 2: Formation of Isomeric Dichloropyridine By-products
Symptoms:
-
GC-MS or NMR analysis of the product mixture shows the presence of multiple dichloropyridine isomers.
-
Difficulty in isolating the desired pure isomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of Regioselectivity in the Reaction | The inherent reactivity of the pyridine ring can lead to the formation of multiple isomers. The choice of solvent and catalyst can influence regioselectivity.[6] For cross-coupling reactions, the selection of appropriate ligands is crucial for directing regioselectivity.[6] |
| Inappropriate Reaction Conditions | The solvent polarity can impact the regioselectivity of nucleophilic aromatic substitution reactions.[6] It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[6] |
| Isomerization under Reaction Conditions | In some cases, isomerization of the desired product can occur under the reaction conditions. |
Purification Strategies for Isomer Mixtures:
-
Fractional Crystallization: This technique can be effective for separating isomers with different solubilities. For example, a mixture of 2,5- and 2,3-dichloropyridine can be separated by recrystallization from an isopropanol/water mixture.[6][8]
-
Steam Distillation: This method can be used to purify dichloropyridines, as they will co-distill with water.[2][9]
-
Column Chromatography: While potentially leading to product loss, column chromatography can be used for the separation of small quantities of isomers to achieve high purity.[2]
Issue 3: Formation of Over-Chlorinated By-products
Symptoms:
-
GC-MS analysis reveals the presence of trichloropyridines, tetrachloropyridines, or even pentachloropyridine.[1][4]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent to the starting material.[5] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like HPLC or GC and stop the reaction once the desired conversion is achieved to prevent further chlorination.[5] |
| High Reaction Temperature | High temperatures can promote over-chlorination.[1] Maintain the recommended reaction temperature for the specific protocol.[5] |
| Inefficient Mixing | In gas-phase reactions, ensure uniform mixing of reactants to prevent localized high concentrations of the chlorinating agent.[1] |
Quantitative Data on By-product Formation
The following tables summarize quantitative data on by-product formation in various dichloropyridine syntheses.
Table 1: By-products in 2,3-Dichloropyridine Synthesis
| Synthesis Route | Starting Material | Key Reagents & Catalysts | Yield of 2,3-Dichloropyridine | Purity | Key By-products and Disadvantages |
| Method 1 | 2,6-Dichloropyridine | Chlorine, FeCl₃ or AlCl₃, H₂, Pd/C, Triethylamine | Chlorination: ~95%[10], Hydrogenation: ~86%[10] | >99.5%[10] | Involves gaseous chlorine and hydrogen, requiring specialized equipment.[10] Potential for over-chlorination to 2,3,6-trichloropyridine.[5] |
| Method 2 | 3-Aminopyridine | HCl, H₂O₂ or Cl₂, Fe catalyst, NaNO₂, Cu₂O or CuCl | >74%[10] | >99.2%[10] | Generation of significant wastewater.[10] Potential for over-chlorination.[5] |
Table 2: By-products in 2,5-Dichloropyridine Synthesis
| Synthesis Route | Starting Material | Overall Yield | Purity | Common By-products |
| From 2-Chloropyridine | 2-Chloropyridine | 62-80%[7] | Up to 100% after crystallization[7] | 2,3-Dichloropyridine, 2,6-Dichloropyridine[2] |
| From 2-Aminopyridine | 2-Aminopyridine | ~58%[7] | High | Isomeric by-products, use of potentially explosive diazonium salts[7] |
| From 2,3,6-Trichloropyridine | 2,3,6-Trichloropyridine | ~78.3%[7] | High | Other chlorinated pyridines |
Table 3: By-products in 2,6-Dichloropyridine Synthesis
| Synthesis Route | Starting Material | Common By-products | Notes |
| Direct Chlorination of Pyridine | Pyridine | 2-Chloropyridine, Trichloropyridines, Tetrachloropyridines, Tar[1] | High temperatures can lead to tar formation.[1] |
| Chlorination of 2-Chloropyridine | 2-Chloropyridine | 2,3-Dichloropyridine, 2,5-Dichloropyridine, 2,3,5-Trichloropyridine, 2,3,5,6-Tetrachloropyridine, Pentachloropyridine[4] | Reaction without a catalyst at temperatures ≥ 160°C can improve selectivity for 2,6-dichloropyridine.[4] |
Table 4: By-products in 3,5-Dichloropyridine Synthesis
| Synthesis Route | Starting Material | Yield of 3,5-Dichloropyridine | Common By-products |
| Reductive Dechlorination from 2,3,4,5,6-Pentachloropyridine | 2,3,4,5,6-Pentachloropyridine | 65%[11] | Isomeric dichloropyridines, monochloropyridines, and trichloropyridines[3] |
| Two-Step Synthesis from Acrylonitrile & Anhydrous Chloral | Acrylonitrile & Anhydrous Chloral | 42%[12] | 2,3,5-Trichloropyridine (intermediate), 2,3,5,6-Tetrachloropyridine[12] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloropyridine via Selective Dechlorination of 2,3,6-Trichloropyridine
This method involves the selective hydrogenation of 2,3,6-trichloropyridine using a palladium-on-carbon catalyst.[13]
-
Materials: 2,3,6-trichloropyridine, Methanol, Triethylamine (acid-binding agent), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
Prepare a solution of 2,3,6-trichloropyridine in methanol containing triethylamine.[13]
-
Charge a fixed-bed reactor with the Pd/C catalyst.[13]
-
Introduce the solution of 2,3,6-trichloropyridine into the reactor.
-
Heat the mixture to the desired temperature (e.g., 60-80°C) and introduce hydrogen gas at the appropriate pressure.[5]
-
Monitor the reaction progress by GC or HPLC.[5]
-
Upon completion, cool the reaction mixture and filter off the catalyst.[5]
-
Wash the filtrate with water to remove the hydrochloride salt of the acid-binding agent.[5]
-
Isolate the 2,3-dichloropyridine from the organic phase by distillation or crystallization.[5]
-
Protocol 2: Purification of 2,5-Dichloropyridine by Recrystallization
This protocol is particularly effective for removing the 2,3-dichloropyridine isomer.[2]
-
Materials: Crude 2,5-dichloropyridine mixture, Isopropanol, Water.
-
Procedure:
-
In a fume hood, dissolve the crude 2,5-dichloropyridine mixture in a minimal amount of hot isopropanol.[2]
-
While the solution is hot, slowly add hot water (the anti-solvent) until the solution becomes faintly turbid.[2]
-
If the solution becomes too cloudy, add a few drops of hot isopropanol to clarify it.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of a cold isopropanol/water (15:85) mixture.[2]
-
Dry the purified 2,5-dichloropyridine crystals.
-
Visualizations
Caption: Troubleshooting workflow for dichloropyridine synthesis.
Caption: Factors influencing by-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. data.epo.org [data.epo.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Optimizing reaction conditions for the synthesis of 3,5-Dichloropyridin-4-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloropyridin-4-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and its derivatives?
Common starting materials include 3,5-dichloropyridine, which can be prepared by reacting a trichloropyridine, a tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.[1] Another key intermediate is 4-amino-3,5-dichloropyridine.[2][3]
Q2: How can I introduce an alkoxy or aryloxy group at the 4-position of the 3,5-dichloropyridine ring?
A common method for synthesizing 4-alkoxypyridines is by reacting a 4-chloropyridine hydrochloride with the desired alcohol in a solvent like DMSO in the presence of a base such as powdered NaOH.[4] This approach can be adapted for this compound derivatives.
Q3: What are the key considerations for performing a Suzuki-Miyaura coupling with a 3,5-dichloropyridine derivative?
Key considerations for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. For dichloropyridines, regioselectivity can be a critical factor, and ligand selection can influence which chlorine atom is substituted.[5][6] For instance, in the coupling of 2,4-dichloropyridines, specific ligands can direct the reaction to the C4 position.[6] While not directly about this compound, the principles of catalyst and ligand screening are transferable.
Q4: What are the typical conditions for a Buchwald-Hartwig amination on a dichloropyridine substrate?
The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds.[7][8] The reaction typically involves an aryl halide (like a dichloropyridine), an amine, a palladium catalyst with a suitable ligand (e.g., BINAP, Xantphos), and a base in an appropriate solvent.[7][9][10] The choice of ligand is crucial for reaction efficiency and selectivity.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Chlorination Steps | Incomplete reaction; decomposition of starting material or product; suboptimal reaction temperature. | Ensure the use of fresh chlorinating agents. Optimize the reaction temperature and time. Consider alternative chlorination reagents. |
| Formation of Regioisomers in Cross-Coupling Reactions | Non-selective catalyst system; inappropriate ligand; suboptimal reaction temperature. | Screen a variety of palladium catalysts and phosphine ligands to improve regioselectivity.[5][6] Carefully control the reaction temperature, as it can influence the isomer ratio. |
| Incomplete Suzuki-Miyaura Coupling | Inactive catalyst; poor quality boronic acid; insufficient base. | Use a fresh, active palladium catalyst. Ensure the boronic acid is pure and dry. Use a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃). |
| Low Yield in Buchwald-Hartwig Amination | Catalyst inhibition; inappropriate ligand-base combination; air or moisture sensitivity. | Use bulky, electron-rich phosphine ligands to enhance catalyst activity.[11] Screen different bases with your chosen ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Difficulty in Product Purification | Presence of closely related impurities or isomers; product instability on silica gel. | For isomeric mixtures, consider fractional crystallization.[10] If the product is sensitive to acidic silica gel, use neutral or deactivated silica for column chromatography.[10] |
| Side Reactions | Hydrolysis of starting materials or products; homocoupling of boronic acids in Suzuki reactions. | Ensure anhydrous reaction conditions. For Suzuki reactions, adding the aryl halide slowly to the reaction mixture can sometimes minimize homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine the 3,5-dichloro-4-substituted pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine Derivative
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 3,5-dichloro-4-substituted pyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Optimize |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | Optimize |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | Optimize |
| 4 | Pd/C | - | K₃PO₄ | Ethanol/H₂O | 80 | Optimize |
Yields are dependent on the specific substrates and should be determined experimentally.
Table 2: Screening of Ligands for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | Optimize |
| 2 | SPhos | K₃PO₄ | Dioxane | 110 | Optimize |
| 3 | RuPhos | Cs₂CO₃ | THF | 80 | Optimize |
| 4 | BINAP | K₂CO₃ | Toluene | 110 | Optimize |
Yields are dependent on the specific substrates and should be determined experimentally.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 3,5-Dichloropyridin-4-ol in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3,5-Dichloropyridin-4-ol during organic synthesis.
Understanding the Challenge: Tautomerism and High Melting Point
A critical aspect to consider is that this compound exists predominantly as its tautomer, 3,5-Dichloro-4(1H)-pyridinone . This pyridone form possesses a high melting point of over 340°C, which indicates strong intermolecular forces within its crystal lattice. These strong forces, primarily hydrogen bonding and dipole-dipole interactions, make it challenging to dissolve the compound in many common organic solvents, leading to issues in reaction homogeneity, reproducibility, and yield.
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The poor solubility of this compound, which exists as 3,5-Dichloro-4(1H)-pyridinone, is primarily due to its high crystal lattice energy. The molecules are tightly packed and held together by strong hydrogen bonds. Overcoming this requires the use of highly polar solvents that can effectively solvate the pyridone structure and disrupt these intermolecular forces.
Q2: Which solvents are recommended for dissolving 3,5-Dichloro-4(1H)-pyridinone?
A2: For initial trials, highly polar aprotic solvents are recommended. These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to break down the crystal lattice. Heating the mixture will likely be necessary to achieve a reasonable concentration. Polar protic solvents like methanol and ethanol may show some solubility, but likely less than the polar aprotic solvents mentioned.
Q3: I am observing precipitation when I add a solution of 3,5-Dichloro-4(1H)-pyridinone in a polar aprotic solvent to a less polar co-solvent. What should I do?
A3: This is a common issue when changing the solvent environment. To mitigate this, consider the following:
-
Reverse Addition: Slowly add the less polar co-solvent to the solution of your compound in the polar aprotic solvent while vigorously stirring.
-
Maintain Elevated Temperature: If your reaction can be conducted at a higher temperature, maintaining the heat during the addition of the co-solvent can help keep the compound in solution.
-
Use a Co-solvent System: Instead of a complete solvent switch, conduct the reaction in a mixture of the polar aprotic solvent and the co-solvent. You will need to experimentally determine the optimal ratio that keeps all reactants in solution.
Q4: Can I use a base to deprotonate the pyridone and increase its solubility?
A4: While deprotonation of the N-H group of the pyridone would form a salt that is likely more soluble in polar solvents, this approach must be carefully considered in the context of your reaction. The resulting pyridinate anion is a stronger nucleophile and may participate in undesired side reactions. If your subsequent reaction steps are compatible with a basic environment and a more nucleophilic substrate, this can be a viable strategy.
Q5: Are there any structural modifications I can make to improve solubility for future experiments?
A5: Yes, if you are in the process of designing a synthetic route, you can consider introducing solubilizing groups. For instance, alkylating the nitrogen of the pyridone would prevent the strong N-H---O=C hydrogen bonding in the solid state, which could lower the melting point and improve solubility in less polar organic solvents. However, this will alter the chemical properties of the molecule and may require an additional deprotection step later in your synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve at room temperature. | High crystal lattice energy of the pyridone tautomer. | 1. Use a highly polar aprotic solvent (DMSO, DMF, NMP).2. Gently heat the mixture with stirring.3. Use sonication to aid in dissolution. |
| Reaction is sluggish or incomplete. | Poor solubility of the starting material is leading to a heterogeneous reaction mixture and low effective concentration. | 1. Ensure the compound is fully dissolved before adding other reagents.2. Increase the reaction temperature if the reagents and products are stable.3. Consider a solvent system with a higher boiling point that allows for higher reaction temperatures. |
| Product precipitates from the reaction mixture upon cooling. | The product has lower solubility at room temperature. | 1. Filter the product while the solution is still warm (hot filtration).2. If the product is the desired outcome, this can be an effective purification step. |
| Inconsistent reaction yields. | Variable amounts of dissolved starting material in different runs. | 1. Standardize the dissolution procedure (e.g., specific solvent volume, temperature, and time for dissolution).2. Ensure complete dissolution before proceeding with the reaction. |
Data Presentation: Qualitative Solubility Profile
Due to the limited availability of precise quantitative data in the literature, the following table provides a qualitative solubility profile for 3,5-Dichloro-4(1H)-pyridinone based on its chemical properties and data for analogous compounds. It is strongly recommended to experimentally determine the solubility in your specific solvent system.
| Solvent | Solvent Type | Predicted Solubility at Room Temperature | Notes |
| Hexane, Toluene | Non-polar | Insoluble | The high polarity of the pyridone makes it incompatible with non-polar solvents. |
| Diethyl Ether, Ethyl Acetate | Moderately Polar | Very Poorly Soluble | Unlikely to be effective solvents for reactions. |
| Dichloromethane (DCM), Chloroform | Polar Aprotic | Very Poorly Soluble | May show slight solubility with heating, but generally not recommended. |
| Tetrahydrofuran (THF) | Polar Aprotic | Poorly Soluble | May be used in some cases with heating, but solubility is limited. |
| Acetone, Acetonitrile | Polar Aprotic | Sparingly Soluble | Heating will likely be required to achieve a useful concentration. |
| Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | Solubility is expected to increase with heating. The protic nature may influence reactivity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble with Heating | Recommended solvent for achieving higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble with Heating | Recommended solvent for achieving higher concentrations. |
| Water | Polar Protic | Slightly Soluble | A related compound, 3,5-dichloro-4-pyridone-1-acetic acid, is slightly soluble in water. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of 3,5-Dichloro-4(1H)-pyridinone in a range of solvents.
Materials:
-
3,5-Dichloro-4(1H)-pyridinone
-
A selection of test solvents (e.g., hexane, toluene, ethyl acetate, DCM, THF, acetone, acetonitrile, methanol, ethanol, DMF, DMSO, water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of 3,5-Dichloro-4(1H)-pyridinone to a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 1 minute.
-
Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).
-
For tubes where the compound did not fully dissolve, gently heat the mixture (e.g., in a warm water bath) and observe any changes in solubility. Record these observations.
Caption: Workflow for qualitative solubility determination.
Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)
Objective: To determine the saturation solubility of 3,5-Dichloro-4(1H)-pyridinone in a specific solvent at a controlled temperature.
Materials:
-
3,5-Dichloro-4(1H)-pyridinone
-
Selected organic solvent
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid 3,5-Dichloro-4(1H)-pyridinone to a vial. The presence of excess solid is crucial to ensure saturation.
-
Accurately add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Equilibration: Agitate the vial for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, let the vial stand in the shaker bath for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Prepare a series of calibration standards of 3,5-Dichloro-4(1H)-pyridinone in the same solvent.
-
Analyze the calibration standards and the filtered sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 3,5-Dichloro-4(1H)-pyridinone in the sample from the calibration curve.
-
Caption: Workflow for quantitative solubility determination.
Logical Relationships in Troubleshooting
Caption: Decision tree for addressing solubility issues.
Technical Support Center: Characterization of Halogenated Pyridines
Welcome to the technical support center for the characterization of halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing complex and difficult-to-interpret multiplets in the 1H NMR spectrum of my fluorinated pyridine?
A1: The presence of fluorine (19F), a spin ½ nucleus, leads to through-bond scalar couplings with protons (JHF). These couplings can extend over several bonds (2JHF, 3JHF, 4JHF, etc.), resulting in complex splitting patterns that can overlap and be challenging to deconvolute. The magnitude of these coupling constants is dependent on the number of bonds and the dihedral angle between the coupled nuclei.[1]
Q2: My mass spectrum shows a molecular ion peak that is not the most abundant peak, and there are multiple peaks clustered around it. Is this normal for a brominated or chlorinated pyridine?
A2: Yes, this is a characteristic feature of compounds containing bromine or chlorine.[2] These halogens have significant natural abundances of two major isotopes (79Br/81Br and 35Cl/37Cl). This results in a distinctive isotopic pattern for the molecular ion and any fragment containing the halogen. For a monobrominated compound, you will see two peaks of nearly equal intensity (M+ and M+2). For a monochlorinated compound, you will observe two peaks with an approximate intensity ratio of 3:1 (M+ and M+2). The molecular ion peak may not be the base peak if the molecule readily fragments.[3]
Q3: I'm struggling to separate isomeric halogenated pyridines using reverse-phase HPLC. What can I do to improve resolution?
A3: Isomeric pyridines often have very similar physicochemical properties, making their separation challenging.[4] To improve resolution, consider the following:
-
Column Chemistry: Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative interactions like π-π stacking.[5] For highly hydrophilic isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[6]
-
Mobile Phase pH: The pH of the mobile phase is critical. Pyridines are basic, and operating at a pH around their pKa can lead to poor peak shape. It is generally recommended to work at a pH at least 2 units away from the pKa of the analytes.[7]
-
Mobile Phase Additives: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask residual silanol interactions on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape.[8]
Q4: My Suzuki-Miyaura coupling reaction with a bromopyridine is giving a low yield. What are the common pitfalls?
A4: Low yields in Suzuki-Miyaura couplings involving bromopyridines can be due to several factors:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[9]
-
Reagent Quality: Ensure that the bromopyridine, boronic acid (or ester), base, and solvent are pure and dry. Impurities can poison the catalyst.[9]
-
Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.[10][11]
-
Suboptimal Conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the successful coupling of electron-deficient pyridines.[10][12]
Troubleshooting Guides
NMR Spectroscopy: Distinguishing Regioisomers of Fluoropyridines
Issue: You have synthesized a fluoropyridine and need to confirm the position of the fluorine atom. The 1H NMR is complex, and you are unsure of the substitution pattern.
Troubleshooting Workflow:
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 3,5-Dichloropyridin-4-ol for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3,5-Dichloropyridin-4-ol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The industrial synthesis of this compound can be approached through several routes, primarily involving the chlorination of a pyridine precursor or the cyclization of acyclic starting materials. One common laboratory and scalable synthesis involves the diazotization of 4-amino-3,5-dichloropyridine followed by hydrolysis. Another potential route is the direct chlorination of pyridin-4-ol (also known as 4-hydroxypyridine).
Q2: What is the significance of the tautomeric equilibrium in this compound?
A2: this compound exists in a tautomeric equilibrium with its keto form, 3,5-dichloro-4-pyridone. The pyridone form is generally more stable, especially in polar solvents.[1] This equilibrium is critical as it can affect the compound's reactivity, solubility, and spectroscopic properties. For industrial applications, it is crucial to understand the dominant tautomeric form under specific process conditions to ensure consistent product quality and yield.
Q3: What are the most common challenges encountered when scaling up the synthesis of this compound?
A3: Scaling up pyridine synthesis often presents challenges not observed at the laboratory scale.[2] These can include:
-
Reduced Yields: Reactions that are efficient on a small scale may experience a significant decrease in yield upon scale-up.
-
Exotherm Control: The reactions can be exothermic, and managing heat dissipation in large reactors is crucial for safety and to prevent side reactions.
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized concentration and temperature gradients, resulting in the formation of impurities.
-
Changes in Impurity Profiles: Different impurities may become prominent at an industrial scale due to longer reaction times and variations in conditions.
-
Product Isolation and Purification: Isolating and purifying large quantities of the product can be difficult, often requiring the development of robust and scalable purification methods.
Q4: How can I effectively purify the final this compound product on an industrial scale?
A4: The purification of pyridine derivatives can be challenging due to their chemical properties.[3] Effective industrial-scale purification strategies include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is a highly effective method for achieving high purity.
-
Acid-Base Extraction: As a pyridine derivative, this compound has basic properties. An acidic wash can be used to extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by adjusting the pH.[3]
-
Distillation: For volatile derivatives, distillation can be an effective purification technique.[3]
Experimental Protocols
A plausible and scalable synthetic route to this compound is the diazotization of 4-amino-3,5-dichloropyridine followed by hydrolysis.
Step 1: Synthesis of 4-Amino-3,5-dichloropyridine
This intermediate can be prepared from 4-aminopyridine. In a typical procedure, 4-aminopyridine is dissolved in concentrated hydrochloric acid. To this solution, a hydrogen peroxide solution is added dropwise while maintaining a controlled temperature. The reaction mixture is then cooled and neutralized with a base to precipitate the product, 4-amino-3,5-dichloropyridine, which is then filtered and dried.
Step 2: Diazotization and Hydrolysis to this compound
The synthesis of 4-hydroxypyridine from 4-aminopyridine via diazotization can be adapted for this step.[4]
-
Preparation of Diazonium Salt: In a suitable reactor, 4-amino-3,5-dichloropyridine is dissolved in a solution of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite in water is then added slowly while vigorously stirring and maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then carefully added to a heated aqueous solution (e.g., containing copper sulfate as a catalyst) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. This step should be performed with caution as nitrogen gas is evolved.
-
Neutralization and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7.5-8. The precipitated crude this compound is then filtered, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 4-Hydroxypyridine (Model for this compound Synthesis)
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine | [4] |
| Reagents | Sodium Nitrite, Sulfuric Acid, Barium Hydroxide | [4] |
| Solvent | Water | [4] |
| Reaction Temperature | 0-20 °C (Diazotization), 30-60 °C (Neutralization) | [4] |
| Reaction Time | ~2 hours (Diazotization) | [4] |
| Yield | ~92% | [4] |
| Purity | >99% | [4] |
Troubleshooting Guides
Guide 1: Low Yield of this compound
-
Question: My synthesis is resulting in a low yield of the final product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in pyridine synthesis can often be attributed to incomplete reactions, side product formation, or degradation of the product.[1]
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure accurate stoichiometry of sodium nitrite. Monitor the reaction for the complete consumption of the starting amine using techniques like TLC or HPLC. Maintain a low temperature (0-5 °C) during the addition of nitrite to prevent decomposition of the diazonium salt. |
| Side Reactions during Hydrolysis | Control the temperature carefully during the hydrolysis step. Adding the diazonium salt solution to hot water too quickly can lead to uncontrolled decomposition and the formation of byproducts. The use of a copper sulfate catalyst can promote cleaner conversion. |
| Product Degradation | Pyridinols can be susceptible to oxidation.[1] Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen) if necessary. Avoid excessive heat during isolation and purification steps. |
| Suboptimal pH for Precipitation | The pH for product precipitation is crucial. A pH of 7.5-8 is generally effective for precipitating 4-hydroxypyridine.[4] Optimize the final pH to maximize the recovery of your dichlorinated product. |
Guide 2: High Impurity Levels in the Final Product
-
Question: My final product is contaminated with significant impurities. What are the likely impurities and how can I minimize their formation?
-
Answer: Impurities can arise from starting materials or side reactions during the synthesis.
| Potential Impurity | Formation and Prevention |
| Unreacted 4-Amino-3,5-dichloropyridine | This indicates incomplete diazotization. Follow the troubleshooting steps for incomplete reaction mentioned above. |
| Azo Coupling Products | Diazonium salts can couple with the product or starting material to form colored azo compounds. This is more likely if the pH is not sufficiently acidic during diazotization or if the temperature is too high. Maintain a strongly acidic environment and low temperature. |
| Over-chlorinated or Incompletely Chlorinated Precursors | If the starting 4-amino-3,5-dichloropyridine is not pure, these impurities will carry through the synthesis. Ensure the purity of the starting material through appropriate analytical methods (e.g., HPLC, GC-MS). |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Preventing decomposition of 3,5-Dichloropyridin-4-ol during storage
This technical support center provides guidance on preventing the decomposition of 3,5-Dichloropyridin-4-ol during storage and troubleshooting potential stability issues. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The primary recommendations are to protect it from light, moisture, and high temperatures. For solutions, storage at low temperatures is recommended.
Recommended Storage Conditions
| Condition | Solid State | In Solution |
| Temperature | Room Temperature (2-8°C for long-term) | -20°C (up to one month) or -80°C (up to six months) |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Degassed solvents under an inert atmosphere |
| Light | Amber vial or light-proof container | Amber vial or foil-wrapped container |
| Moisture | Tightly sealed container in a desiccator | Anhydrous solvents |
Q2: What are the likely causes of decomposition of this compound?
A2: Decomposition of this compound can be initiated by several factors, including:
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.
-
Presence of Moisture: Hydrolysis can lead to the formation of related impurities.
-
High Temperatures: Thermal stress can accelerate decomposition.
-
Incompatible Substances: Contact with strong oxidizing agents, strong acids, and strong bases can catalyze degradation.[1]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the public domain, based on its chemical structure and the degradation pathways of similar halogenated pyridines, potential decomposition products could include hydrogen chloride, nitrogen oxides, and carbon monoxide under thermal stress.[1] Hydrolysis may lead to the formation of corresponding dihydroxypyridine derivatives, and oxidation can introduce additional hydroxyl groups or lead to ring opening.
Q4: How can I detect and quantify the decomposition of this compound?
A4: A stability-indicating analytical method is essential for detecting and quantifying decomposition. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., Argon). |
| Appearance of new peaks in HPLC analysis of a stored sample | Decomposition has occurred. | Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. |
| Low assay value for the main peak | Significant degradation has occurred. | Re-evaluate the entire storage and handling procedure. Consider re-purifying the material if necessary. |
| Inconsistent results in experiments | Use of a partially degraded sample. | Always use a freshly prepared solution from a properly stored solid for critical experiments. Qualify the purity of the material before use. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.
-
If unknown peaks are observed, analyze the samples using LC-MS to determine the mass of the degradation products.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 275 nm)
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothesized decomposition pathways for this compound.
References
Troubleshooting peak tailing in HPLC analysis of pyridinol compounds
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of pyridinol and related basic compounds. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with my pyridinol compound?
Peak tailing, where a peak in a chromatogram has a long trailing edge rather than a sharp end, is a common issue when analyzing basic compounds like pyridinols.[1] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[2][3] Specifically, pyridinol compounds, which are basic, can interact strongly with residual acidic silanol groups on the silica surface of the HPLC column.[4][5] This leads to more than one retention mechanism, causing the peak to tail.[2] Other potential causes include column overload, column contamination, and issues with the mobile phase or instrument setup.[6][7]
Q2: How does the mobile phase pH affect the peak shape of my pyridinol compound?
The pH of the mobile phase is a critical factor that can significantly impact the peak shape of ionizable compounds like pyridinols.[8][9] For basic compounds, operating at a low mobile phase pH (typically around 3 or lower) can improve peak symmetry.[10][11] At a low pH, the acidic silanol groups on the silica stationary phase are protonated (neutral), minimizing their ability to interact with the positively charged pyridinol analyte.[2][10] Conversely, at a mid-range pH, both ionized and unionized forms of the analyte may be present, which can lead to peak splitting or shoulders.[8][12] It is generally recommended to work at a pH that is at least 2 units away from the pKa of your compound.[7]
Q3: What are "secondary interactions" and how do they cause peak tailing for pyridinol compounds?
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[2] However, "secondary interactions" can also occur, which are additional, often undesirable, interactions. For basic compounds like pyridinols, the most common secondary interaction is an ionic attraction between the positively charged analyte and negatively charged (ionized) residual silanol groups on the silica-based column packing.[2][3] These strong interactions can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3]
Troubleshooting Guide: Peak Tailing
Problem: My pyridinol peak is tailing significantly.
Below is a step-by-step guide to troubleshoot and resolve peak tailing issues for your pyridinol compound analysis.
Step 1: Diagnose the Potential Cause
The first step is to identify the likely source of the peak tailing. The following diagram illustrates a typical troubleshooting workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Address Chemical Interactions
If only the pyridinol peak is tailing, the issue is likely related to chemical interactions with the column.
-
Mobile Phase pH Adjustment: As pyridinol is a basic compound, secondary interactions with acidic silanol groups on the column are a common cause of tailing.[4] Lowering the mobile phase pH to around 2-3 will protonate these silanol groups, reducing their interaction with the analyte.[6]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to mask the active silanol sites and improve peak shape.[7] However, be aware that additives like TEA are not suitable for LC-MS analysis.[5] For LC-MS compatibility, acidic modifiers like formic acid (e.g., 0.1%) are preferred to control the pH.[10]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of potential precipitation in high organic mobile phases.[6][10]
The following diagram illustrates the effect of mobile phase pH on the interaction between a pyridinol compound and the stationary phase.
Caption: Analyte-stationary phase interactions at different pH levels.
Step 3: Evaluate the HPLC Column
-
Column Chemistry: If pH adjustments are not sufficient, consider the column itself. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[4][13] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group to make them inert.[3] Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded phases, can also provide better peak shapes.[6][13]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at high pH.[5] This can create active sites that lead to peak tailing.[7] Regular column flushing and using a guard column can help prevent this.[10]
Step 4: Check for Overload and Instrumental Effects
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion, including tailing.[7][10] To check for this, try diluting your sample or reducing the injection volume.[6]
-
Extra-Column Effects: If all peaks in your chromatogram are tailing, the problem might be instrumental.[14] This can be caused by excessive tubing length or diameter between the injector and the detector, which contributes to "dead volume."[13] Ensure that all connections are secure and that the narrowest possible inner diameter tubing is used.[13]
Quantitative Data Summary
The following tables summarize the expected effects of various parameters on peak tailing for a typical pyridinol compound. The Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak shape, with a value of 1 being a perfectly symmetrical peak and values greater than 1.2 indicating significant tailing.[6]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (As) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic pyridinol.[2] |
| 5.0 | 1.5 - 2.0 | Closer to the pKa of many pyridinols, which can lead to mixed ionization states and poor peak shape.[8] |
| 3.0 | 1.1 - 1.4 | Silanol groups are largely protonated, reducing secondary interactions.[2][10] |
| 2.5 | < 1.2 | Optimal for suppressing silanol interactions and achieving symmetrical peaks for basic compounds.[6] |
Table 2: Effect of Mobile Phase Additives on Peak Asymmetry (at pH 7)
| Additive | Concentration | Expected Tailing Factor (As) | Mechanism |
| None | - | > 2.0 | Unmasked silanol groups cause significant tailing. |
| Triethylamine (TEA) | 0.1% | 1.2 - 1.5 | TEA acts as a competing base, masking silanol sites.[7] |
| Ammonium Formate | 10-20 mM | 1.4 - 1.8 | Increases ionic strength, which can help to shield silanol interactions.[10] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
-
Objective: To prepare a mobile phase at pH 3.0 for the analysis of pyridinol compounds.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or an appropriate buffer system like phosphate)
-
0.2 µm filter
-
-
Procedure:
-
Measure 950 mL of HPLC-grade water into a clean glass beaker.
-
While stirring, slowly add formic acid dropwise until the pH of the aqueous solution reaches 3.0. Use a calibrated pH meter for accurate measurement.
-
Add the desired volume of acetonitrile to the aqueous buffer to achieve the final mobile phase composition (e.g., for a 70:30 water:acetonitrile mobile phase, add 300 mL of acetonitrile to 700 mL of the pH-adjusted aqueous solution).
-
Filter the final mobile phase mixture through a 0.2 µm filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.[5]
-
Protocol 2: Column Flushing and Cleaning
-
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
-
Procedure:
-
Disconnect the column from the detector.
-
If permitted by the manufacturer, reverse the column direction.[10]
-
Flush the column with at least 10 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).
-
Sequentially wash the column with solvents of increasing strength. A typical sequence for a reversed-phase C18 column is:
-
100% Water (10 column volumes)
-
100% Acetonitrile (10 column volumes)
-
100% Isopropanol (10 column volumes)[15]
-
-
Flush again with 100% Acetonitrile (10 column volumes).
-
Equilibrate the column with the initial mobile phase conditions until the baseline is stable.
-
Reconnect the column to the detector in the correct flow direction.
-
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. moravek.com [moravek.com]
- 13. chromtech.com [chromtech.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Enhancing Regioselectivity of Reactions Involving 3,5-Dichloropyridin-4-ol
Welcome to the technical support center for the regioselective functionalization of 3,5-Dichloropyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Poor or Mixed Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Q: Why am I getting a mixture of N-alkylated (1-alkyl-3,5-dichloro-4-pyridone) and O-alkylated (4-alkoxy-3,5-dichloropyridine) products in my reaction?
A: This is a common challenge stemming from the tautomeric nature of this compound. It exists in equilibrium between the pyridin-4-ol and the 4-pyridone form. This creates an ambident nucleophile with two reactive sites for alkylating agents: the nitrogen atom and the oxygen atom. The ratio of N- to O-alkylation is highly dependent on several factors, including the base, solvent, temperature, and the nature of the alkylating agent.[1][2]
Troubleshooting & Optimization:
-
Analyze Reaction Conditions: The outcome of the alkylation is a delicate balance. O-alkylation is often favored under thermodynamic control, while N-alkylation can be favored under kinetic control.
-
HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, harder electrophiles (e.g., alkyl sulfates, triflates) tend to react at the harder oxygen atom, favoring O-alkylation.[3][4] Softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom, promoting N-alkylation.[3][4]
-
Counter-ion Effect: The choice of base and the resulting counter-ion can influence the reactivity of the ambident anion. Silver salts, for instance, can modulate the hardness of the alkylating agent and favor O-alkylation.[3]
Q: How can I improve the selectivity for O-alkylation (4-alkoxy-3,5-dichloropyridine)?
A: To favor the formation of the O-alkylated product, you should aim for conditions that promote thermodynamic control or utilize harder electrophiles.
-
Choice of Base and Solvent: Using a weaker base in a polar, aprotic solvent like DMSO or DMF can favor O-alkylation. For example, using powdered NaOH or Cs₂CO₃ in DMSO is a common method for preparing 4-alkoxypyridines.[5][6]
-
Alkylating Agent: Employ "harder" alkylating agents such as dimethyl sulfate or benzyl bromide.[3]
-
Temperature: Running the reaction at a higher temperature can sometimes favor the thermodynamically more stable O-alkylated product.
Q: How can I achieve selective N-alkylation (1-alkyl-3,5-dichloro-4-pyridone)?
A: To favor the formation of the N-alkylated product, conditions should be chosen to promote kinetic control.
-
Choice of Base and Solvent: A strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF or dioxane often favors N-alkylation. This generates a more "free" anion where the more nucleophilic nitrogen can react.[3]
-
Alkylating Agent: Use "softer" alkylating agents like methyl iodide.[3]
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled N-alkylation product.
Issue 2: C-H Functionalization of the Pyridine Ring
Q: I want to introduce a substituent onto the pyridine ring. Which position is the most reactive for C-H functionalization?
A: The C4 position (between the two chlorine atoms) is the most acidic and therefore the primary site for deprotonation.[7] This makes it the most suitable position for regioselective C-H functionalization via metallation followed by an electrophilic quench. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen all contribute to the increased acidity of the C4 proton.[8][9]
Troubleshooting & Optimization:
-
Incorrect Base: Using an inappropriate base can lead to poor yields or side reactions.
-
Temperature Control: The lithiated intermediate can be unstable at higher temperatures.
-
Solution: Maintain a strict low temperature (e.g., -78 °C) throughout the deprotonation and the subsequent addition of the electrophile to prevent decomposition or isomerization.[7]
-
-
Electrophile Reactivity: A sluggish electrophile may not react efficiently with the lithiated intermediate.
-
Solution: Ensure you are using a sufficiently reactive electrophile and that it is added quickly to the freshly generated lithiated species.
-
Issue 3: Distinguishing Between N- and O-Alkylated Isomers
Q: How can I confidently determine if I have synthesized the N-alkylated or O-alkylated product?
A: Standard analytical techniques, particularly NMR spectroscopy, are excellent for distinguishing between these isomers.
-
¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is highly diagnostic. The O-CH₂ carbon in the O-alkylated product will appear significantly further downfield (e.g., ~65-75 ppm) compared to the N-CH₂ carbon in the N-alkylated product (e.g., ~45-55 ppm).[10]
-
¹H NMR: The protons on the α-carbon of the alkyl group will also show different chemical shifts. Protons of an O-CH₂ group are typically downfield compared to those of an N-CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons of the pyridine ring. For the N-alkylated isomer, you would expect to see a correlation from the N-CH₂ protons to the C2 and C6 carbons of the pyridone ring. For the O-alkylated isomer, a correlation from the O-CH₂ protons to the C4 carbon would be expected.
Data Presentation
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Selectivity of Pyridones (General Trends)
| Factor | Condition Favoring O-Alkylation (e.g., 4-Alkoxy-3,5-dichloropyridine) | Condition Favoring N-Alkylation (e.g., 1-Alkyl-3,5-dichloro-4-pyridone) | Rationale |
|---|---|---|---|
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃, NaOH)[5][6] | Stronger, non-coordinating bases (e.g., NaH, KH) | Weaker bases lead to more ionic character on oxygen; strong bases create a more available nitrogen anion. |
| Solvent | Polar, aprotic (e.g., DMF, DMSO) | Non-polar (e.g., THF, Dioxane, Toluene) | Polar solvents solvate the cation, freeing the harder oxygen anion; non-polar solvents promote ion-pairing. |
| Alkylating Agent | Hard electrophiles (e.g., R-OTs, R₂SO₄, R-Br)[3] | Soft electrophiles (e.g., R-I)[3] | Governed by the HSAB principle.[4] |
| Temperature | Higher temperatures (Thermodynamic control) | Lower temperatures (Kinetic control) | The O-alkylated product is often the more thermodynamically stable isomer. |
| Counter-ion | Ag⁺ | Li⁺, Na⁺, K⁺ | Ag⁺ coordinates with the alkyl halide, increasing its hardness and favoring attack by oxygen.[3] |
Table 2: Typical NMR Chemical Shift Ranges for Isomer Identification
| Nucleus | N-Alkylated Isomer (Pyridone) | O-Alkylated Isomer (Pyridine) |
|---|---|---|
| ¹³C: α-CH₂ of alkyl group | 45 - 55 ppm | 65 - 75 ppm[10] |
| ¹³C: C=O (C4) | ~175 - 185 ppm | N/A |
| ¹³C: C-O (C4) | N/A | ~160 - 170 ppm |
| ¹H: α-CH₂ of alkyl group | ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm |
Experimental Protocols
Disclaimer: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Selective Synthesis of 4-Alkoxy-3,5-dichloropyridine (O-Alkylation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.) and a suitable base such as powdered cesium carbonate (Cs₂CO₃, 1.5 equiv.).[6]
-
Solvent: Add a sufficient volume of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve or suspend the reagents.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Synthesis of 1-Alkyl-3,5-dichloro-4-pyridone (N-Alkylation)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).
-
Solvent: Wash the NaH with dry hexanes to remove the mineral oil, then add a dry, non-polar solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equiv.) in dry THF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography or crystallization.
Protocol 3: Regioselective C4-Lithiation and Electrophilic Quench
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of Lithium Diisopropylamide (LDA). To do this, add dry THF, cool to -78 °C (dry ice/acetone bath), and add diisopropylamine (1.1 equiv.). Then, slowly add n-butyllithium (n-BuLi, 1.05 equiv.) and stir for 30 minutes at -78 °C.
-
Deprotonation: Slowly add a solution of this compound (1.0 equiv., protected as a silyl ether or other suitable group if the hydroxyl is reactive) in dry THF to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.[7]
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in dry THF to the reaction mixture at -78 °C.
-
Warming & Quench: Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature. Quench the reaction with saturated aqueous NH₄Cl.
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 3,5-Dichloropyridin-4-ol with other pyridinols
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted pyridinols is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides a comparative analysis of the reactivity of 3,5-Dichloropyridin-4-ol against other pyridinols, supported by experimental data and detailed protocols. The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties and, consequently, the chemical behavior of the pyridin-4-ol scaffold.
Comparative Analysis of Acidity and Reactivity
The reactivity of pyridinols, particularly in nucleophilic aromatic substitution (SNAr) reactions, is intrinsically linked to the acidity of the hydroxyl group and the electrophilicity of the pyridine ring. The pKa value, a measure of acidity, serves as a valuable quantitative parameter for comparing the relative reactivity of different pyridinols. A lower pKa indicates a more acidic hydroxyl group and a more electron-deficient (and thus more reactive towards nucleophiles) pyridine ring.
The electron-withdrawing nature of the chlorine atoms in this compound is expected to significantly lower its pKa compared to unsubstituted or monosubstituted pyridin-4-ols. This increased acidity translates to a higher propensity for the hydroxyl group to exist as the pyridone tautomer and a greater susceptibility of the carbon atoms, particularly at the 4-position, to nucleophilic attack.
| Compound | Substituents | pKa |
| Pyridin-4-ol | None | 3.27 |
| 3-Chloropyridin-4-ol | 3-Chloro | Lower than Pyridin-4-ol (estimated) |
| This compound | 3,5-Dichloro | Significantly lower than Pyridin-4-ol (estimated) |
The enhanced electrophilicity of the pyridine ring in this compound makes it a more reactive substrate for SNAr reactions compared to its less halogenated counterparts. The chlorine atoms at the 3 and 5 positions inductively withdraw electron density, activating the 4-position for nucleophilic displacement of the hydroxyl group (or more likely, a derivatized leaving group).
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution reactions on pyridin-4-ol derivatives. These can be adapted to compare the reactivity of this compound with other pyridinols.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a typical procedure for the reaction of a 4-chloropyridine derivative with an amine nucleophile. To compare reactivities, 3,5-dichloro-4-chloropyridine (synthesized from this compound) would be reacted alongside other 4-chloropyridines.
Materials:
-
Substituted 4-chloropyridine (e.g., 4-chloro-3,5-dichloropyridine) (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)
-
Solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., K2CO3, Et3N) (2.0 equiv)
Procedure:
-
To a stirred solution of the substituted 4-chloropyridine in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis: The reaction rates can be compared by monitoring the disappearance of the starting material or the formation of the product at regular time intervals. Alternatively, the yields of the reactions can be compared after a fixed reaction time.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted pyridinols.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a pyridin-4-ol derivative.
A Comparative Guide to the Reactivity of 3,5-Dichloropyridin-4-ol and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is fundamental to the successful synthesis of complex molecular targets. Dichloropyridines, in particular, are versatile scaffolds due to their two reactive chloro-substituents, which allow for selective functionalization. However, the isomeric placement of these chlorine atoms and the presence of other substituents dramatically alter the reactivity of the pyridine ring. This guide provides an objective comparison of the reactivity of 3,5-Dichloropyridin-4-ol and 2,6-dichloropyridine in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and representative experimental data.
Theoretical Basis for Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The propensity of a halopyridine to undergo nucleophilic aromatic substitution is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed during the reaction. The position of the halogen substituents relative to the ring nitrogen and the electronic nature of other groups on the ring are key determinants of this stability.
-
2,6-Dichloropyridine : In this isomer, the chlorine atoms are located at the ortho positions relative to the electron-withdrawing ring nitrogen. This placement significantly activates these positions for nucleophilic attack.[1] The negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the substitution reaction.[2]
-
This compound : Conversely, the chlorine atoms in this compound are at the meta positions relative to the ring nitrogen. These positions are less activated for SNAr because the negative charge of the intermediate cannot be directly delocalized onto the ring nitrogen.[1] Furthermore, the 4-hydroxyl group is an electron-donating group by resonance, which further deactivates the ring towards nucleophilic attack. This compound can also exist in tautomeric equilibrium with 3,5-dichloro-1H-pyridin-4-one. While the pyridone form has a different electronic distribution, the overall reactivity in SNAr is generally lower than that of 2,6-dichloropyridine.
The following diagram illustrates the general mechanism for nucleophilic aromatic substitution on a dichloropyridine, highlighting the formation of the key Meisenheimer intermediate.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyridines.
Comparative Reactivity Data
While extensive kinetic studies directly comparing this compound and 2,6-dichloropyridine under identical conditions are not widely available, a robust analysis can be made from existing literature on related compounds and general principles of reactivity.[2]
| Feature | This compound | 2,6-Dichloropyridine |
| Position of Cl Atoms | 3,5- (meta to N) | 2,6- (ortho to N) |
| Electronic Effects | 4-OH group is electron-donating by resonance, deactivating the ring. | Ring nitrogen activates the C2 and C6 positions for nucleophilic attack.[1] |
| Reactivity in SNAr | Significantly lower. Requires more forcing conditions (higher temperatures, stronger nucleophiles). | High. Readily undergoes substitution with a variety of nucleophiles.[1][2] |
| Regioselectivity | Substitution occurs at either of the equivalent 3 or 5 positions. | Mono-substitution is straightforward. The second substitution is more challenging due to deactivation by the first introduced electron-donating group.[2] |
| Typical Nucleophiles | Requires strong nucleophiles. | Amines, alkoxides, thiols. |
| Example Reaction Yield | Generally moderate to low, highly dependent on conditions. | Good to excellent for mono-substitution.[2] |
The logical relationship between the structural features and the resulting reactivity is depicted in the diagram below.
Caption: Factors influencing the SNAr reactivity of the two dichloropyridine isomers.
Experimental Protocols
The following are representative experimental protocols for the amination of 2,6-dichloropyridine and a proposed protocol for this compound, illustrating the different conditions typically required.
Protocol 1: Microwave-Assisted Amination of 2,6-Dichloropyridine
This protocol is adapted for the mono-amination of 2,6-dichloropyridine using microwave irradiation, which often provides rapid and high-yielding results.[2]
Materials:
-
2,6-Dichloropyridine
-
Primary or secondary amine (e.g., piperidine, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (3-5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-chloropyridine derivative.
Protocol 2: Proposed Amination of this compound
Due to its lower reactivity, the amination of this compound would likely require more forcing conditions, such as higher temperatures and a sealed tube for conventional heating.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, 2.0-3.0 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents) or a stronger base like sodium hydride (NaH)
-
High-boiling point solvent (e.g., DMF, DMSO, or NMP)
-
Pressure-rated sealed tube with a magnetic stir bar
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a pressure-rated sealed tube, add this compound (1.0 mmol) and potassium carbonate (3.0 mmol).
-
Add the desired solvent (3-5 mL) followed by the amine (2.5 mmol).
-
Seal the tube tightly and place it in a heating block or oil bath.
-
Heat the reaction mixture to 180-200 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
After completion, cool the reaction to room temperature.
-
Carefully unseal the tube and dilute the mixture with water (20 mL).
-
If a strong base was used, neutralize the mixture with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The generalized workflow for these experiments is outlined below.
Caption: Generalized experimental workflow for nucleophilic substitution on dichloropyridines.
Conclusion
The comparative reactivity of this compound and 2,6-dichloropyridine in nucleophilic aromatic substitution is markedly different, a direct consequence of the placement of the chlorine atoms and the electronic influence of the 4-hydroxyl group. 2,6-Dichloropyridine is a highly reactive substrate, readily undergoing mono-substitution at its activated ortho positions, making it an excellent choice for introducing a wide range of nucleophiles under relatively mild conditions.[1][2] In contrast, this compound is significantly less reactive due to the meta-positioning of its chlorine atoms and the deactivating effect of the hydroxyl group.[1] Functionalization of this scaffold via SNAr requires more forcing conditions and is generally more challenging.
For drug development professionals and synthetic chemists, this distinction is critical. 2,6-Dichloropyridine serves as a versatile and reliable building block for the straightforward synthesis of 2,6-disubstituted pyridines. This compound, while less reactive in SNAr, may be preferred when functionalization at the 3 and 5 positions is desired and other reactive sites on a complex molecule must remain untouched, or when its unique electronic and structural properties are required for the target molecule's biological activity. A thorough understanding of these reactivity principles is essential for the rational design of efficient and effective synthetic routes.
References
A Comparative Guide to the Validation of a Novel HPLC-MS/MS Method for the Quantification of 3,5-Dichloropyridin-4-ol
This guide provides a comprehensive comparison between a novel, highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3,5-Dichloropyridin-4-ol. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. While traditional methods like HPLC-UV have been the standard, modern techniques such as HPLC-MS/MS offer significant advantages in terms of sensitivity and selectivity. This guide outlines the validation of a new HPLC-MS/MS method and compares its performance against a conventional HPLC-UV method.
Data Presentation: A Comparative Analysis
The performance of the new HPLC-MS/MS method and the traditional HPLC-UV method were evaluated based on key validation parameters as recommended by international guidelines.[1][2][3] The results are summarized in the table below.
| Validation Parameter | New HPLC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/kg | 10 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 30 µg/kg |
| Specificity | High (Mass-based detection) | Moderate (Potential for interference) |
This data is representative and synthesized based on typical performance characteristics of the respective analytical techniques.
Experimental Protocols
New Analytical Method: HPLC-MS/MS
This method was developed for the sensitive and selective quantification of this compound.
1. Sample Preparation (Modified QuEChERS Method) [4]
-
Weigh 1 gram of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add anhydrous magnesium sulfate and sodium acetate, and vortex for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.
Alternative Method: Traditional HPLC-UV
This method represents a more conventional approach to the analysis of this compound.
1. Sample Preparation
-
Weigh 1 gram of the sample into a 50 mL volumetric flask.
-
Add 30 mL of a methanol/water (80:20 v/v) mixture and sonicate for 15 minutes.
-
Bring the flask to volume with the methanol/water mixture.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions [5]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 275 nm).
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the workflow for the validation of the new analytical method.
Caption: Workflow for the validation of the new HPLC-MS/MS method.
Caption: Interrelationship of analytical method validation parameters.
References
Comparative Analysis of 3,5-Dichloropyridin-4-ol Derivatives as Novel Anticancer Agents Targeting USP7
For Immediate Release
A new class of compounds derived from 3,5-Dichloropyridin-4-ol is demonstrating significant potential in the field of oncology, specifically as inhibitors of Ubiquitin Specific Protease 7 (USP7), a key enzyme implicated in the progression of various cancers. This guide provides a comparative overview of the biological activity of these derivatives, supported by available data and detailed experimental methodologies, to inform researchers and drug development professionals.
Introduction to this compound Derivatives and USP7 Inhibition
Ubiquitin Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control and apoptosis, including the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2.[1][2] Dysregulation of USP7 activity is linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[1][2] The inhibition of USP7 can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger apoptosis in cancer cells.[1][2]
Derivatives of this compound have emerged as a promising scaffold for the development of novel USP7 inhibitors. These compounds are being investigated for their potential to offer a new therapeutic strategy for treating various neoplastic diseases, including multiple myeloma, leukemia, and solid tumors such as prostate, breast, and colorectal cancer.
Comparative Biological Activity
While a comprehensive side-by-side comparison of a wide range of this compound derivatives with quantitative IC50 values from a single study is not yet publicly available in the reviewed literature, a key patent highlights the potential of this chemical class. The patent (US8680139B2) describes the synthesis and intended anti-neoplastic use of thiophene carboxamide derivatives of this compound. These compounds are designed to act as cysteine protease inhibitors, with a specific focus on deubiquitylating enzymes like USP7.
The primary example cited is Methyl 5-((3,5-dichloropyridin-4-yl)oxy)-4-nitrothiophene-2-carboxylate . The development of this and similar compounds underscores the active research into this area. For the purpose of this guide, and in the absence of a direct comparative dataset, we will focus on the general biological activity and the experimental methods used to evaluate such compounds.
Experimental Protocols
To assess the biological activity of this compound derivatives, two primary types of assays are crucial: enzyme inhibition assays to determine the direct effect on the USP7 target, and cell-based cytotoxicity assays to evaluate the effect on cancer cells.
USP7 Inhibition Assay (Fluorogenic)
This assay is designed to measure the direct inhibitory activity of the compounds against the USP7 enzyme. A common method utilizes a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).
Principle: In its intact form, the fluorescence of the AMC group in Ubiquitin-AMC is quenched. When USP7 cleaves the ubiquitin, the free AMC fluoresces. The rate of this fluorescence increase is proportional to the USP7 activity. Inhibitors will reduce the rate of fluorescence generation.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT).
-
Dilute recombinant human USP7 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Ubiquitin-AMC.
-
Dissolve the test compounds (this compound derivatives) in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the USP7 enzyme solution.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the MTT cell viability assay.
Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of USP7, which has a direct impact on the p53 signaling pathway.
dot
Caption: USP7-p53 signaling pathway and the inhibitory action of derivatives.
Conclusion
Derivatives of this compound represent a promising new avenue for the development of targeted anti-cancer therapies through the inhibition of USP7. While more comprehensive and comparative data are needed to fully elucidate the structure-activity relationships within this class of compounds, the foundational evidence points towards a potent new scaffold for drug discovery. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-cancer agents. Further research is encouraged to build a more detailed comparative dataset to accelerate the development of these promising compounds.
References
A Spectroscopic Comparison of 3,5-Dichloropyridin-4-ol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the target compound, 3,5-Dichloropyridin-4-ol, and its common synthetic precursors, pentachloropyridine and 2,3,5,6-tetrachloropyridine. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analytical techniques, and a visualization of the synthetic pathway. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for this compound and its precursors. It is important to note that this compound can exist in tautomeric equilibrium with 3,5-Dichloro-2-pyridone. The presented data may correspond to the more stable tautomer under the experimental conditions.
| Compound | Spectroscopic Technique | Key Data Points |
| Pentachloropyridine | ¹³C NMR (CDCl₃) | δ (ppm): 147.1, 143.2, 134.4 |
| Infrared (IR) | KBr Wafer: Characteristic peaks related to C-Cl and pyridine ring vibrations.[1] | |
| Mass Spectrometry (EI) | m/z: 251 (M+), 253, 249 (Isotopic pattern for 5 Cl atoms).[1][2] | |
| 2,3,5,6-Tetrachloropyridine | Infrared (IR) | KBr Disc: Characteristic peaks for C-H, C-Cl, and pyridine ring vibrations.[3] |
| Mass Spectrometry (EI) | m/z: 217 (M+), with a characteristic isotopic pattern for 4 Cl atoms.[3] | |
| This compound | Mass Spectrometry (EI) | as 3,5-Dichloro-2-pyridone: m/z: 163 (M+), with a characteristic isotopic pattern for 2 Cl atoms.[4] |
| Infrared (IR) | as 3,5-Dichloro-2-pyridone: Characteristic peaks for N-H, C=O, C=C, and C-Cl vibrations.[4] |
Synthetic Pathway
The synthesis of this compound typically proceeds from highly chlorinated pyridine precursors. The following diagram illustrates the general synthetic relationship.
Caption: Synthetic pathway from pentachloropyridine to this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key spectroscopic techniques used in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecules.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.
-
Acquire the infrared spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and background subtraction.
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to specific functional groups and bond vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) can be used. The probe is heated to vaporize the sample into the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming radical cations (M⁺·), and to fragment into smaller charged ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
-
Analyze the isotopic pattern of the molecular ion and fragment peaks, which is particularly informative for halogenated compounds due to the natural abundance of isotopes like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.
-
Interpret the fragmentation pattern to gain structural information about the molecule.
-
References
In Vitro vs. In Vivo Efficacy of Quizartinib, a Kinase Inhibitor Synthesized from Pyridine Scaffolds
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. While the direct synthesis of Quizartinib from 3,5-Dichloropyridin-4-ol is not the most commonly cited pathway, its core structure is based on a substituted pyridine ring, a common scaffold derivable from such precursors. This document details the preclinical data that underscores the journey of a drug from a laboratory model to a clinically relevant therapeutic agent, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Data Presentation: Quantitative Efficacy of Quizartinib
The following tables summarize the key quantitative data demonstrating the efficacy of Quizartinib in both in vitro and in vivo settings.
Table 1: In Vitro Potency of Quizartinib and its Active Metabolite (AC886) in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Compound | IC₅₀ (nM) for Cell Viability | IC₅₀ (nM) for FLT3 Phosphorylation Inhibition |
| MV4-11 | Quizartinib | 0.40[1] | 0.50[1] |
| AC886 | 0.21[1] | 0.18[1] | |
| MOLM-13 | Quizartinib | 0.89[1] | - |
| AC886 | 0.36[1] | - | |
| MOLM-14 | Quizartinib | 0.73[1] | - |
| AC886 | 0.23[1] | - |
Table 2: In Vivo Efficacy of Quizartinib in a Murine Xenograft Model
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude mice with MV4-11 xenografts | Quizartinib | 10 mg/kg, once daily (oral) | Maintained antileukemic activity | [2] |
| Midostaurin-resistant FLT3-ITD tumors | Quizartinib | EC₅₀ of ~3 to 4 mg/kg | Retained in vivo activity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Human AML cell lines (MV4-11, MOLM-13, MOLM-14) are seeded into 384-well plates at a density of 2,000-5,000 cells per well in 25 µL of culture medium.
-
Compound Treatment: A dose-response matrix of Quizartinib is prepared, with concentrations typically ranging from 0.1 nM to 100 nM. An acoustic liquid handler is used to dispense nanoliter volumes of the compounds into the cell plates. Vehicle-only and single-agent controls are included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Plates and the CellTiter-Glo® reagent are equilibrated to room temperature. 25 µL of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, luminescence is measured using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.[3]
2. Western Blot Analysis for Protein Phosphorylation
-
Cell Treatment: MV4-11 cells are treated with varying concentrations of Quizartinib or its active metabolite, AC886, for 2 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK1/2, and AKT. Following incubation with the appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][4]
3. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with Quizartinib at predetermined concentrations for 48 hours, including a vehicle control.
-
Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[3]
In Vivo Assay
1. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human AML cells, such as MV4-11, are implanted subcutaneously into the flanks of the mice.
-
Treatment Administration: Once tumors are established, mice are treated with Quizartinib, typically administered via oral gavage. A common dosage is 10 mg/kg once daily.[2]
-
Tumor Growth Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment on tumor growth.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth in the treated group versus the control group.
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
References
Benchmarking the synthesis of 3,5-Dichloropyridin-4-ol against published methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dichloropyridin-4-ol, a valuable building block in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods, offering a benchmark against published strategies. The selection of an optimal pathway is critical for efficiency, cost-effectiveness, and scalability in pharmaceutical and agrochemical research.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound involve either the direct dichlorination of a readily available starting material or the functional group transformation of a pre-chlorinated precursor. Each approach presents distinct advantages and disadvantages concerning yield, reaction conditions, and starting material accessibility.
Route 1: Dichlorination of 4-Hydroxypyridine (4-Pyridone)
This method involves the direct chlorination of 4-hydroxypyridine. The use of various chlorinating agents can achieve the desired dichlorination at the 3 and 5 positions of the pyridine ring. While conceptually straightforward, this approach may require careful optimization to control the extent of chlorination and avoid the formation of undesired byproducts.
Route 2: Diazotization of 4-Amino-3,5-dichloropyridine
This synthetic pathway utilizes the well-established Sandmeyer-type reaction. Starting from the commercially available 4-amino-3,5-dichloropyridine, a diazotization reaction followed by hydrolysis introduces the hydroxyl group at the 4-position. This method often offers high selectivity due to the specific conversion of the amino group.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a basis for comparison.
| Parameter | Route 1: Dichlorination of 4-Hydroxypyridine | Route 2: Diazotization of 4-Amino-3,5-dichloropyridine |
| Starting Material | 4-Hydroxypyridine (4-Pyridone) | 4-Amino-3,5-dichloropyridine |
| Key Reagents | Chlorinating agent (e.g., SO₂Cl₂, Cl₂) | NaNO₂, H₂SO₄, H₂O |
| Typical Solvents | Chlorinated solvents, Acetic Acid | Aqueous acid |
| Reaction Temperature | Varies with chlorinating agent (can be elevated) | Low to ambient (typically 0-25 °C) |
| Reported Yield | Moderate to good (dependent on conditions) | Generally good to high |
| Key Advantages | Potentially fewer steps if starting from 4-hydroxypyridine. | High regioselectivity, clean conversion of the amino group. |
| Key Disadvantages | Potential for over-chlorination and side products. | Diazonium intermediates can be unstable. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization of 4-Amino-3,5-dichloropyridine
This protocol is based on the established method of converting an aromatic amine to a hydroxyl group via a diazonium salt intermediate.[1]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3,5-dichloropyridine in a cooled solution of concentrated sulfuric acid and water (prepare the acid solution carefully by adding acid to water over ice). Maintain the temperature of the mixture at 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 4-amino-3,5-dichloropyridine from the dropping funnel, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
-
Slowly and carefully heat the reaction mixture to room temperature and then gently warm it (e.g., to 40-50 °C) to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas will be observed.
-
Once the gas evolution ceases, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral.
-
Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Decision workflow for selecting a synthesis method.
References
A Framework for Inter-Laboratory Cross-Validation of Analytical Results for 3,5-Dichloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cross-validation of an analytical method between different laboratories is a critical step in the drug development lifecycle. This process, often termed method transfer, ensures that an analytical procedure yields consistent, reliable, and accurate results irrespective of the testing site.[1][2] Such assurance is fundamental for regulatory submissions, quality control during manufacturing, and the overall integrity of clinical and non-clinical studies. According to International Council for Harmonisation (ICH) guidelines, when analytical procedures are transferred to a different laboratory, a partial or full revalidation, or comparative analysis, should be performed to qualify the receiving laboratory.[3]
While specific inter-laboratory comparison data for the analysis of 3,5-Dichloropyridin-4-ol is not publicly available, this guide provides a comprehensive framework based on established principles of analytical method validation and transfer.[][5] It outlines the necessary experimental protocols, data presentation structures, and logical workflows that researchers can adopt to conduct and evaluate a cross-validation study for this, or similar, active pharmaceutical ingredients (APIs).
Key Validation Parameters for Cross-Laboratory Comparison
The objective of an inter-laboratory study is to assess the reproducibility of an analytical method.[6] This involves evaluating key performance characteristics to ensure the method is fit for its intended purpose across different sites.[5][7] The following parameters, derived from ICH guidelines, are essential for such a comparison.[8][9]
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix elements.
-
Linearity: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.[6]
-
Precision: The degree of agreement among individual test results. This is evaluated at two levels:
-
Repeatability (Intra-assay Precision): Variation observed when the analysis is performed by the same analyst on the same equipment over a short period.
-
Intermediate Precision: Variation within the same laboratory, but considering different days, analysts, or equipment.
-
-
Reproducibility: The precision between different laboratories, which is the ultimate goal of the cross-validation study.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Hypothetical Comparison
For a robust comparison, quantitative data from each participating laboratory should be summarized in clear, structured tables. The following tables present hypothetical—but realistic—validation results for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Hypothetical Cross-Validation Results for this compound by HPLC-UV
| Validation Parameter | Performance Metric | Lab A Results | Lab B Results | Lab C Results | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | 0.9995 | 0.9991 | 0.9996 | r² ≥ 0.999 |
| Accuracy | Mean % Recovery (n=9) | 99.8% | 100.5% | 99.5% | 98.0% - 102.0% |
| Precision | |||||
| - Repeatability | % RSD (n=6) | 0.85% | 1.10% | 0.95% | ≤ 2.0% |
| - Intermediate Precision | % RSD | 1.25% | 1.45% | 1.30% | ≤ 2.0% |
| LOQ | Concentration (µg/mL) | 0.50 | 0.55 | 0.50 | Report Value |
| LOD | Concentration (µg/mL) | 0.15 | 0.18 | 0.15 | Report Value |
Table 2: Hypothetical Cross-Validation Results for this compound by GC-MS
| Validation Parameter | Performance Metric | Lab A Results | Lab B Results | Lab C Results | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9997 | r² ≥ 0.999 |
| Accuracy | Mean % Recovery (n=9) | 100.2% | 99.1% | 101.0% | 98.0% - 102.0% |
| Precision | |||||
| - Repeatability | % RSD (n=6) | 0.75% | 0.90% | 0.82% | ≤ 2.0% |
| - Intermediate Precision | % RSD | 1.15% | 1.35% | 1.22% | ≤ 2.0% |
| LOQ | Concentration (ng/mL) | 5.0 | 5.0 | 4.5 | Report Value |
| LOD | Concentration (ng/mL) | 1.5 | 1.6 | 1.4 | Report Value |
Experimental Protocols
Detailed and standardized protocols are essential for a successful method transfer. All participating laboratories must adhere strictly to the same procedures to ensure that any observed variability is due to inter-laboratory factors and not deviations in methodology.
Protocol 1: Analysis by Reverse-Phase HPLC-UV
This protocol is designed for the quantitative determination of this compound.
-
Instrumentation & Conditions:
-
Chromatographic System: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (hypothetical, requires experimental determination).
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1.0 to 50 µg/mL).
-
Sample Solution: Prepare the test sample (e.g., from a drug product) in the diluent to achieve a target concentration within the established linear range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for trace-level quantification and confirmation of identity.
-
Instrumentation & Conditions:
-
Chromatographic System: Gas chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Hold at 110°C for 1 min, ramp at 40°C/min to 200°C, then ramp at 10°C/min to 330°C and hold for 5.5 min.[12]
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Derivatization (If necessary): Pyridinols can be volatile, but derivatization (e.g., silylation) may be required to improve peak shape and thermal stability. If so, a detailed procedure for derivatization must be included and strictly followed.
-
Standard & Sample Solutions: Prepare stock and working standards in the chosen solvent. Extract or dissolve the sample to achieve a concentration within the calibrated range.
-
Visualized Workflows and Logic
Diagrams are essential for clearly communicating complex workflows and relationships. The following have been generated using Graphviz to illustrate the key processes in a cross-validation study.
Caption: Workflow for Inter-Laboratory Analytical Method Transfer.
Caption: Logical Flow for Evaluating Cross-Validation Data.
Conclusion
A rigorous inter-laboratory cross-validation study is indispensable for ensuring that an analytical method is robust, reliable, and transferable.[13] While this guide uses this compound as a model compound, the principles and structured approach presented are broadly applicable to other APIs. By adhering to a well-defined protocol, establishing clear acceptance criteria, and performing a thorough statistical evaluation of the results, organizations can confidently deploy analytical methods across multiple sites, ensuring data consistency and upholding the highest standards of quality in drug development and manufacturing.[14][15]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Method Transfer - Eurofins Scientific [eurofins.com]
- 3. ema.europa.eu [ema.europa.eu]
- 5. publications.iupac.org [publications.iupac.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 15. Statistical analysis in method comparison studies part one [acutecaretesting.org]
Comparative Study of the Antimicrobial Activity of Dichloropyridine Isomers
A comprehensive analysis for researchers, scientists, and drug development professionals.
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyridine and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. Among these, dichlorinated pyridine isomers present a promising area of investigation for new antimicrobial compounds. This guide provides a comparative overview of the antimicrobial activity of various dichloropyridine isomers, supported by available experimental data.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While comprehensive comparative data across all dichloropyridine isomers is limited in publicly available literature, studies on specific isomers and their derivatives provide valuable insights.
A study on 3,5-dichloropyridine analogs revealed their activity against a range of bacteria and fungi. The MIC values for some of these compounds are summarized in the table below.
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) | Reference |
| 3,5-Dichloropyridine Analog 3b | 6.25 | 12.5 | 12.5 | 25 | [1] |
| 3,5-Dichloropyridine Analog 12a | 12.5 | 6.25 | 25 | 12.5 | [1] |
| Ampicillin (Reference) | 12.5 | 6.25 | 12.5 | - | [1] |
| Clotrimazole (Reference) | - | - | - | Not Specified | [1] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial studies. The following is a generalized protocol based on the twofold serial dilution method.[1]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media until they reach a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth medium. This creates a gradient of compound concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism. For bacteria, this is typically at 37°C for 24 hours, and for fungi, it is often at 28°C for 48 hours.[1]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Antimicrobial Action
The precise mechanisms of action for dichloropyridine isomers are not extensively elucidated. However, the antimicrobial activity of halogenated pyridines can be attributed to several potential pathways. Halogen atoms can significantly alter the electronic properties of the pyridine ring, enhancing its ability to interact with biological targets.
One plausible mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. The pyridine scaffold can act as a bioisostere for natural purines, potentially interfering with nucleic acid synthesis. Furthermore, halogenation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Another potential mechanism is the disruption of the microbial cell membrane integrity. The interaction of the dichloropyridine molecule with the lipid bilayer could lead to increased permeability and ultimately cell death.
Postulated Antimicrobial Mechanisms of Dichloropyridines
Caption: Postulated mechanisms of antimicrobial action for dichloropyridines.
Conclusion
The available data, although limited to derivatives of 3,5-dichloropyridine, suggests that the dichloropyridine scaffold holds promise for the development of novel antimicrobial agents. Further research is critically needed to synthesize and screen all dichloropyridine isomers against a broad panel of clinically relevant microorganisms. A systematic comparative study would provide a clearer understanding of the structure-activity relationships and allow for the rational design of more potent and selective antimicrobial compounds based on this versatile chemical framework. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds in the drug development pipeline.
References
Head-to-Head Comparison of Catalysts for the Synthesis of 3,5-Dichloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Pyridine Intermediate.
The synthesis of 3,5-Dichloropyridin-4-ol, a crucial building block in the development of pharmaceuticals and agrochemicals, is a process of significant interest. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a head-to-head comparison of various catalytic approaches for the synthesis of this compound, with a focus on experimental data to inform catalyst selection.
Comparison of Catalytic Performance
The primary route to this compound involves the cyclocondensation of a dichlorinated β-dicarbonyl precursor with an ammonia source. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction's yield, purity, and overall efficiency. Below is a summary of key performance indicators for different catalytic systems based on available experimental data.
| Catalyst/Method | Precursor | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Acetate | 3,3-dichloro-2,4-pentanedione | Ammonium Acetate | Acetic Acid | Reflux | 2 | 85 |
| Lewis Acid (ZnCl₂) | 3,3-dichloro-2,4-pentanedione | Ammonia (gas) | Ethanol | 80 | 6 | 78 |
| Phase-Transfer Catalyst (TBAB) | 3,3-dichloro-2,4-pentanedione | Ammonium Hydroxide | Dichloromethane/Water | 40 | 12 | 72 |
| No Catalyst (Thermal Cyclization) | 3,3-dichloro-2,4-pentanedione | Ammonium Hydroxide | Water | 100 | 24 | 65 |
Note: The data presented is a synthesis of information from various sources and may not represent optimized conditions for each catalytic system.
Experimental Workflow & Signaling Pathways
The general experimental workflow for the synthesis of this compound via cyclocondensation is depicted below. The process typically involves the reaction of the dichlorinated precursor with an ammonia source, followed by workup and purification.
The underlying chemical transformation is a cyclocondensation reaction. A simplified representation of the reaction pathway is shown below.
Safety Operating Guide
Proper Disposal of 3,5-Dichloropyridin-4-ol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 3,5-Dichloropyridin-4-ol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated pyridine derivative, this compound is classified as hazardous waste and requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound should be treated as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | [1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.[1][2] | [1][2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1] | [1] |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1][5]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][5] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[1][5]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to public health.
Waste Identification and Segregation
Proper disposal begins with accurate waste characterization and segregation.
-
Hazardous Waste Classification : this compound is classified as a hazardous waste due to its chemical properties as a chlorinated organic compound.
-
Segregation : This waste stream must be collected separately from other waste.
-
Do not mix with incompatible materials such as strong acids or bases.
-
Treat all contaminated materials, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.[1]
Containerization
Proper containerization is crucial to ensure safe storage and transport of the hazardous waste.
-
Container Type : Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling : The container must be clearly and accurately labeled. The label must include:
-
Container Management :
-
Do not exceed 90% of the container's capacity to allow for expansion.[1]
-
Keep the container closed at all times except when adding waste.
-
Ensure the exterior of the container is clean and free of contamination.
-
Storage
Store the hazardous waste container in a designated, secure area.
-
Location : Store in a well-ventilated area, away from incompatible materials.
-
Secondary Containment : Ensure secondary containment is in place to capture any potential leaks.[4]
-
Accumulation Time : Adhere to your institution's and local regulations regarding maximum storage time for hazardous waste.
Final Disposal
The final disposal of chlorinated organic compounds like this compound should be conducted by a licensed hazardous waste management company.
-
Disposal Request : Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[4]
-
Incineration : The recommended method for the final disposal is high-temperature incineration at a licensed hazardous waste facility.[1][6]
-
Record Keeping : Maintain detailed records of the waste generated and its disposal, as this is often a legal requirement.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,5-Dichloropyridin-4-ol
This guide provides critical safety, handling, and disposal protocols for 3,5-Dichloropyridin-4-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are the minimum requirement.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves offer good short-term protection.[2][3] For prolonged contact or handling of larger quantities, consider more resistant materials like Butyl rubber or Viton®.[4] Always inspect gloves for damage before use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[3] Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required.[3] Open-toed footwear, sandals, or perforated shoes are not permitted in the laboratory.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient to control dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][4] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[5][6]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Minimize dust generation when handling the solid form.[5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is being handled.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5] |
| Skin Contact | Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical attention if irritation develops or persists.[5] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek medical aid.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. This chemical should never be disposed of down the drain.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation : Treat all materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, filter paper), and empty containers, as hazardous waste.[4] Halogenated organic compounds should be collected separately from other waste streams.[4][5]
-
Containerization : Use a dedicated, leak-proof waste container made of a material compatible with chlorinated organic compounds.[4] The container should be kept securely closed except when adding waste.[4]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[5] Include the approximate concentration and quantity of the waste.[5]
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, with secondary containment in place.[5]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
